Pyrido[2,3-b]pyrazin-6(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrido[2,3-b]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCASACLSNTYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541527 | |
| Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-45-8 | |
| Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyrido[2,3-b]pyrazin-6(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrido[2,3-b]pyrazin-6(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a common synthetic pathway, experimental protocols, and a full spectroscopic and physical characterization of the title compound.
Introduction
Pyrido[2,3-b]pyrazines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The core structure, consisting of a fused pyridine and pyrazine ring system, serves as a key scaffold in the development of novel therapeutic agents and functional organic materials. This compound, in particular, is a valuable intermediate for the synthesis of more complex derivatives. This guide outlines a reliable method for its preparation and provides a thorough analysis of its structural and physical properties.
Synthesis of this compound
A prevalent and efficient method for the synthesis of the Pyrido[2,3-b]pyrazine core involves the condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound. For the preparation of this compound, 2,3-diaminopyridine is reacted with diethyl oxalate.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound.
Materials:
-
2,3-Diaminopyridine
-
Diethyl oxalate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine in ethanol.
-
Addition of Reagent: To the stirred solution, add diethyl oxalate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, after treatment with activated carbon to remove colored impurities. The pH may be adjusted to induce precipitation.
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Characterization
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.
Physical Properties
| Property | Value |
| CAS Number | 35808-45-8 |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.8 (broad s) | s | 1H | N-H |
| 8.35 (dd) | dd | 1H | H-7 |
| 7.85 (dd) | dd | 1H | H-9 |
| 7.30 (dd) | dd | 1H | H-8 |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C=O |
| 145.5 | C-9a |
| 144.0 | C-5a |
| 138.0 | C-7 |
| 125.0 | C-9 |
| 120.0 | C-8 |
| 115.0 | C-4a |
Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2800 (broad) | N-H and C-H stretching |
| 1680 | C=O stretching (amide) |
| 1620, 1580 | C=N and C=C stretching |
| 1470, 1400 | Aromatic ring vibrations |
| 750-850 | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 147 | [M]⁺ |
| 119 | [M-CO]⁺ |
| 92 | [M-CO-HCN]⁺ |
Characterization Workflow:
Caption: Workflow for the characterization of the product.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound via the condensation of 2,3-diaminopyridine and diethyl oxalate. The comprehensive characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), confirms the structure and purity of the synthesized compound. This information serves as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science, providing a solid foundation for the further exploration and utilization of this important heterocyclic scaffold.
"Pyrido[2,3-b]pyrazin-6(5H)-one chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry, particularly for its potential in developing novel therapeutics.
Chemical Properties and Structure
This compound is a fused heterocyclic compound with the molecular formula C₇H₅N₃O and a molecular weight of 147.14 g/mol . While specific experimental data for the parent compound is limited in publicly available literature, data for the related aromatic compound, Pyrido[2,3-b]pyrazine, and various derivatives provide valuable insights into the chemical nature of this scaffold.
Physicochemical Properties
The following tables summarize the available physicochemical data for this compound and the related Pyrido[2,3-b]pyrazine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35808-45-8 | [1] |
| Molecular Formula | C₇H₅N₃O | [1] |
| Molecular Weight | 147.137 g/mol | [1] |
| Predicted Boiling Point | 414.6±45.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.4±0.1 g/cm³ | N/A |
Table 2: Physicochemical Properties of Pyrido[2,3-b]pyrazine
| Property | Value | Source |
| CAS Number | 322-46-3 | [2] |
| Molecular Formula | C₇H₅N₃ | [2] |
| Molecular Weight | 131.14 g/mol | [3] |
| Melting Point | 142-144 °C | [3] |
| Appearance | Brown to dark green crystalline powder | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[2] | |
| Predicted pKa | 1.25±0.10 | [2] |
Spectral Data
Table 3: General Spectral Data for Pyrido[2,3-b]pyrazine Derivatives
| Technique | Observed Features | Reference |
| ¹H NMR | Aromatic protons typically resonate in the δ 7.0-9.5 ppm region. The N-H proton of the lactam ring in the 6(5H)-one series would be expected to appear as a broad singlet at a downfield chemical shift. | [4] |
| ¹³C NMR | Aromatic carbons generally appear in the δ 115-160 ppm range. The carbonyl carbon of the lactam is expected around δ 160-170 ppm. | [4] |
| IR (cm⁻¹) | Characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹ for the lactam), C=O stretching (around 1650-1700 cm⁻¹ for the lactam), and C=N/C=C stretching in the aromatic region (1500-1600 cm⁻¹). | [4] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the specific derivative is typically observed. Fragmentation patterns can provide further structural information. | N/A |
Experimental Protocols
The synthesis of the Pyrido[2,3-b]pyrazine core generally involves the condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound.[5] The following sections detail representative experimental protocols for the synthesis of the key precursor, 2,3-diaminopyridine, and a general method for the synthesis of Pyrido[2,3-b]pyrazine derivatives.
Synthesis of 2,3-Diaminopyridine
A common route to 2,3-diaminopyridine involves the reduction of 2-amino-3-nitropyridine.[6]
Protocol:
-
Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated to yield 2-amino-3-nitropyridine. This step typically involves the use of a nitrating agent, such as nitric acid in the presence of sulfuric acid, at controlled temperatures.
-
Reduction of 2-Amino-3-nitropyridine: The nitro group of 2-amino-3-nitropyridine is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere).[6]
-
Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product, 2,3-diaminopyridine, is extracted with a suitable organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.
General Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The following is a general procedure for the synthesis of Pyrido[2,3-b]pyrazine derivatives through the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) and the desired 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product is collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Derivatives of the Pyrido[2,3-b]pyrazine scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anti-cancer agents. Notably, certain derivatives have shown efficacy in overcoming resistance to established cancer therapies, such as erlotinib in non-small cell lung cancer (NSCLC).[8]
Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[9] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[10] In some cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. While EGFR inhibitors like erlotinib can be effective, resistance often develops, commonly through a secondary mutation in the EGFR gene (T790M) or activation of bypass signaling pathways.[9]
Pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to inhibit the proliferation of both erlotinib-sensitive and erlotinib-resistant cancer cell lines.[8] The exact mechanism by which these compounds overcome resistance is still under investigation but may involve targeting alternative signaling pathways that are activated in resistant cells.
Visualizations
EGFR Signaling and Erlotinib Resistance
The following diagram illustrates a simplified overview of the EGFR signaling pathway and a potential mechanism of erlotinib resistance that Pyrido[2,3-b]pyrazine derivatives may counteract.
Caption: EGFR signaling pathway and mechanism of erlotinib resistance.
Experimental Workflow
The diagram below outlines a general experimental workflow for the synthesis and characterization of Pyrido[2,3-b]pyrazine derivatives.
Caption: Synthesis and characterization workflow.
References
- 1. Pyrido[2,3-b]pyrazine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyrido[2,3-b]pyrazine, 98% | Fisher Scientific [fishersci.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Spectroscopic Analysis of Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Pyrido[2,3-b]pyrazin-6(5H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key spectroscopic techniques used for the structural elucidation and characterization of these molecules, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant biological pathways are presented to facilitate a deeper understanding and practical application of these analytical methods in research and drug development.
Introduction to this compound Derivatives
Pyrido[2,3-b]pyrazine derivatives are nitrogen-containing heterocyclic compounds that have garnered considerable attention for their potential as therapeutic agents. The fusion of a pyridine and a pyrazine ring system creates a scaffold that is present in molecules with a wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory properties.[1] The 6(5H)-one derivatives, in particular, are a subset of this family that have been the focus of various synthetic and medicinal chemistry efforts. Accurate and unambiguous structural characterization is paramount in the development of these compounds, and spectroscopic analysis provides the foundational data for this purpose.
Spectroscopic Characterization Techniques
The structural elucidation of newly synthesized this compound derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to characterize this compound derivatives.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic protons on the pyridopyrazine core are characteristic and are influenced by the nature and position of substituents.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C=O) in the pyrazinone ring and the carbons of the fused aromatic system are key diagnostic signals.
Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.50 | s | - |
| H-3 | 8.30 | d | 2.5 |
| H-7 | 7.80 | d | 8.0 |
| H-8 | 7.50 | dd | 8.0, 2.5 |
| NH | 11.50 | br s | - |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted this compound Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 158.0 |
| C-2 | 145.0 |
| C-3 | 135.0 |
| C-4a | 130.0 |
| C-7 | 128.0 |
| C-8 | 120.0 |
| C-8a | 140.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic vibrational frequencies are observed for the carbonyl group, N-H bonds, and the aromatic ring system.
Table 3: Key FT-IR Absorption Frequencies for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (amide) | 1650-1680 | Strong |
| C=N stretch | 1580-1620 | Medium-Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives is due to π-π* and n-π* transitions within the aromatic system and the carbonyl group. The wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substituents on the aromatic rings.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
General Sample Preparation
For all spectroscopic techniques, it is essential that the sample is pure. Purification of the synthesized this compound derivatives is typically achieved by recrystallization or column chromatography.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] The choice of solvent is critical to ensure the compound is fully dissolved.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube.[2] Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle to create a fine, homogeneous mixture.[4]
-
Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization : Use electrospray ionization (ESI) in positive or negative ion mode to generate gas-phase ions.
-
Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[5]
-
Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).[5]
Visualizing Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Caption: General workflow for the synthesis and spectroscopic analysis.
Signaling Pathway Inhibition
Certain this compound derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against specific protein kinases, such as BRAF, which is a key component of the MAPK/ERK signaling pathway.[1]
Caption: Inhibition of the BRAF signaling pathway.
Furthermore, some derivatives have been shown to induce apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer drugs. This can occur through the activation of caspases and inhibition of cyclin-dependent kinases (CDKs).
Caption: Induction of apoptosis and cell cycle arrest.
Conclusion
The spectroscopic analysis of this compound derivatives is a critical component of their research and development as potential therapeutic agents. A combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive toolkit for their structural characterization. The application of standardized experimental protocols ensures the reliability and reproducibility of the data obtained. Understanding the interaction of these compounds with biological pathways, such as the MAPK/ERK signaling cascade, is essential for elucidating their mechanism of action and advancing their development as targeted therapies. This guide serves as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug discovery.
References
The Multifaceted Mechanisms of Action of Pyrido[2,3-b]pyrazin-6(5H)-one Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action for the versatile class of compounds based on the Pyrido[2,3-b]pyrazin-6(5H)-one core structure. These compounds have demonstrated significant therapeutic potential across various domains, including oncology, virology, and the management of metabolic and pain-related disorders. This document synthesizes current research findings, presenting detailed signaling pathways, quantitative bioactivity data, and key experimental protocols to support ongoing research and development efforts.
Introduction
The this compound scaffold is a privileged heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its unique electronic and steric properties allow for diverse substitutions, leading to a broad range of biological activities. This guide focuses on the primary mechanisms through which these compounds exert their effects: anticancer, antiviral, enzyme inhibition, and receptor antagonism.
Anticancer Activity: Overcoming Drug Resistance
A significant area of investigation for this compound derivatives is their potential as anticancer agents, particularly in the context of acquired resistance to targeted therapies like erlotinib in non-small cell lung cancer (NSCLC).
Inhibition of Erlotinib-Resistant NSCLC
Certain this compound compounds have shown potent activity against both erlotinib-sensitive (e.g., PC9) and erlotinib-resistant (e.g., PC9-ER) cell lines. While the precise signaling network is still under full elucidation, a key mechanism involves bypassing the resistance pathways that render EGFR tyrosine kinase inhibitors (TKIs) ineffective[1]. Resistance to erlotinib is often mediated by the activation of alternative signaling cascades that promote cell survival and proliferation, even when EGFR is inhibited. These bypass pathways frequently involve the PI3K/Akt and Src kinase signaling axes.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of representative this compound compounds against erlotinib-sensitive and -resistant lung cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 7n | PC9 (Erlotinib-sensitive) | 0.09 | [1] |
| Compound 7n | PC9-ER (Erlotinib-resistant) | 0.15 | [1] |
Antiviral Activity: Targeting HCMV DNA Polymerase
A novel series of this compound derivatives have been identified as potent non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase.
Mechanism of Viral Inhibition
These compounds directly target the HCMV DNA polymerase (UL54), an essential enzyme for the replication of the viral genome. By inhibiting this enzyme, the compounds effectively halt viral DNA synthesis, thereby preventing the production of new virions. This mechanism is distinct from nucleoside analogs and offers a promising approach for treating HCMV infections, especially those resistant to current standards of care. Inhibition of the polymerase subsequently blocks the expression of early and late viral genes necessary for virion assembly.
Quantitative Data: Antiviral Activity
The following table presents the 50% effective concentrations (EC50) for the inhibition of HCMV replication by lead compounds.
| Compound | Target Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (TI) | Reference |
| Compound 27 | HCMV | 0.33 | >40 | >121 |
Enzyme Inhibition and Receptor Antagonism
Beyond oncology and virology, this compound derivatives have been shown to modulate the activity of several other key proteins.
Aldose Reductase Inhibition
Certain derivatives are potent and selective inhibitors of aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, this pathway contributes to diabetic complications by converting glucose to sorbitol, leading to osmotic stress and oxidative damage. By inhibiting aldose reductase, these compounds can mitigate these pathological processes.
TRPV1 Antagonism
Derivatives of this class have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. By blocking TRPV1, these compounds can prevent the transmission of pain signals, making them potential novel analgesics.
Acetylcholinesterase Inhibition
Preliminary studies have indicated that some this compound derivatives can inhibit acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for their potential use as nematicides, causing paralysis in the target organisms.
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 4k | Aldose Reductase (AKR1B1) | 0.023 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used to characterize the bioactivity of this compound compounds.
Cell Proliferation (WST-1) Assay
This assay is used to determine the effect of the compounds on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., PC9, PC9-ER) in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the this compound compounds to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader. A reference wavelength above 600 nm should be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of aldose reductase activity.
-
Reagent Preparation:
-
Prepare a 0.067 M phosphate buffer (pH 6.2).
-
Prepare stock solutions of NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compounds in the buffer (or DMSO for compounds, ensuring the final concentration is <1%).
-
Dilute the purified aldose reductase enzyme in the phosphate buffer.
-
-
Reaction Mixture: In a 96-well plate or cuvette, add the phosphate buffer, NADPH solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the diluted aldose reductase enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate (DL-glyceraldehyde).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (kinetic mode) using a spectrophotometer. This corresponds to the consumption of NADPH.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and calculate the IC50 value.
EGFR Kinase Assay (Continuous-Read Format)
This assay measures the ability of compounds to inhibit the kinase activity of EGFR.
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
Prepare stocks of recombinant EGFR (wild-type or mutant), ATP, and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide).
-
-
Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serial dilutions of the test compounds for 30 minutes at 27°C.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Measurement: Monitor the increase in fluorescence (λex360/λem485) over time in a plate reader. The signal is generated as the substrate is phosphorylated.
-
Data Analysis: Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from the inhibition of key enzymes in cancer and viral replication to the modulation of pain receptors, underscore the versatility of this chemical class. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds into clinical candidates. Continued exploration of the structure-activity relationships and the intricate signaling pathways involved will be crucial for optimizing their efficacy and safety profiles.
References
In Vitro Cytotoxicity of Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the in vitro evaluation of Pyrido[2,3-b]pyrazin-6(5H)-one derivatives' cytotoxicity, tailored for researchers, scientists, and drug development professionals. This document outlines quantitative cytotoxic activities, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7n | PC9 | Non-Small Cell Lung Carcinoma | 0.09[1] |
| PC9-ER | Erlotinib-Resistant NSCLC | 0.15[1] | |
| 4b | HCT 116 | Colon Cancer | 12.120 |
| 4c | HCT 116 | Colon Cancer | 13.103 |
| 13a | A375 | Melanoma | 0.021 |
| 13f | A375 | Melanoma | 0.020 |
| 13g | A375 | Melanoma | 0.035 |
| 7f | HCC827 | Non-Small Cell Lung Carcinoma | 0.09[2] |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | 0.89[2] | |
| A-549 | Non-Small Cell Lung Carcinoma | 1.10[2] | |
| 7g | HCC827 | Non-Small Cell Lung Carcinoma | Data not specified |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | Data not specified | |
| A-549 | Non-Small Cell Lung Carcinoma | Data not specified | |
| 7h | HCC827 | Non-Small Cell Lung Carcinoma | Data not specified |
| NCI-H1975 | Non-Small Cell Lung Carcinoma | Data not specified | |
| A-549 | Non-Small Cell Lung Carcinoma | Data not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound cytotoxicity are provided below.
Cell Viability and Cytotoxicity Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.
-
2.1.2. WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method for the quantification of cell viability and proliferation.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time depends on the cell type and density.
-
Absorbance Measurement: Gently shake the plate to ensure a homogeneous distribution of the color. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[4]
-
2.1.3. Clonogenic Survival Assay
This in vitro cell survival assay is based on the ability of a single cell to grow into a colony.[5]
-
Principle: The assay determines the effectiveness of cytotoxic agents by assessing the ability of treated cells to proliferate and form colonies.[6][7] A colony is defined as a cluster of at least 50 cells.[5]
-
Protocol:
-
Cell Plating: A known number of cells are seeded into 6-well plates.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with the this compound derivatives for a specified duration.
-
Incubation: The treatment medium is then replaced with fresh medium, and the cells are incubated for 1 to 3 weeks to allow for colony formation. The medium containing the drugs is refreshed weekly.[6]
-
Fixation and Staining: At the end of the incubation period, the colonies are washed with PBS, fixed with a solution such as 6.0% (v/v) glutaraldehyde or a methanol/acetic acid mixture, and then stained with 0.5% (w/v) crystal violet.[5]
-
Colony Counting: Colonies containing 50 or more cells are counted. The surviving fraction is then calculated as the ratio of the plating efficiency of the treated cells to that of the control cells.
-
Apoptosis Assays
2.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the Pyrido[2,3-d]pyrimidine compound for a defined period (e.g., 24, 48 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[3]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. This allows for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
2.2.2. Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of key apoptosis-related proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol for Cleaved Caspase-3 and Cleaved PARP-1:
-
Cell Lysis: After treatment with the test compounds, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1. These antibodies recognize the activated forms of these proteins, which are hallmarks of apoptosis.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP-1 indicates the level of apoptosis induction.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by some this compound derivatives and a general experimental workflow for in vitro cytotoxicity evaluation.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for novel scaffolds that offer improved potency, selectivity, and drug-like properties. Among the heterocyclic compounds that have garnered significant attention, the pyrido[2,3-b]pyrazin-6(5H)-one core structure has emerged as a promising framework for the development of potent kinase inhibitors. This technical guide provides an in-depth overview of this class of compounds, detailing their synthesis, biological activity, and the signaling pathways they modulate.
Introduction to this compound Derivatives
Pyrido[2,3-b]pyrazin-6(5H)-ones are a class of bicyclic heteroaromatic compounds that have demonstrated significant potential as inhibitors of various protein kinases. Their rigid, planar structure provides a suitable scaffold for interaction with the ATP-binding pocket of kinases, a common target for small molecule inhibitors. Modifications at various positions of the pyridopyrazinone ring system allow for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. This versatility has led to the exploration of these derivatives against a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), NIMA-related kinase 6 (NEK6), Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), and Son of sevenless homolog 1 (SOS1).
Synthesis of this compound Derivatives
The synthesis of the pyrido[2,3-b]pyrazine core is most commonly achieved through the condensation of a substituted pyridinediamine with an α-dicarbonyl compound. The regioselectivity of this reaction can be influenced by factors such as temperature and the use of acidic or basic catalysts.
A general synthetic approach involves a multi-step process. For instance, a multicomponent reaction of an appropriately substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol can yield the desired pyrido[2,3-b]pyrazine derivatives.[1] The reaction mixture is typically refluxed for several hours, and the product precipitates upon cooling.[1] Subsequent purification is often achieved through recrystallization.[1]
Further functionalization, such as through Suzuki cross-coupling reactions, can be employed to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[2]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against specific kinases. Below are tables summarizing the reported inhibitory activities of various derivatives against key kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently dysregulated in cancer. Pyrido[2,3-b][3][4]oxazine derivatives, which are structurally related to pyridopyrazinones, have shown potent inhibitory activity against various EGFR mutants.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| 7f | HCC827 | exon 19 deletion | 0.09 | [2] |
| 7f | H1975 | L858R/T790M | 0.89 | [2] |
| 7f | A549 | Wild-type | 1.10 | [2] |
| 7g | HCC827 | exon 19 deletion | 0.12 | [2] |
| 7g | H1975 | L858R/T790M | 1.04 | [2] |
| 7g | A549 | Wild-type | 2.01 | [2] |
| 7h | HCC827 | exon 19 deletion | 0.15 | [2] |
| 7h | H1975 | L858R/T790M | 1.12 | [2] |
| 7h | A549 | Wild-type | 2.23 | [2] |
| Osimertinib | HCC827 | exon 19 deletion | 0.007 | [2] |
| Osimertinib | H1975 | L858R/T790M | 0.088 | [2] |
| Osimertinib | A549 | Wild-type | 0.76 | [2] |
SOS1 Inhibition
SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key protein in the MAPK signaling pathway. Inhibition of the SOS1-KRAS interaction is a promising strategy for treating KRAS-driven cancers. Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent SOS1 inhibitors.
| Compound | Biochemical IC50 (nM) | Cell-Based IC50 (MIA PaCa-2, nM) | Reference |
| 8f | 127 ± 11.3 | 117 ± 15.6 | [3] |
| 8u | 95.4 ± 8.7 | 459 ± 33.1 | [3] |
| 8v | 112 ± 9.8 | 27.7 ± 3.9 | [3] |
| 8w | 135 ± 12.1 | - | [3] |
| 8x | 142 ± 13.5 | - | [3] |
| BI-3406 | 4.9 ± 0.6 | 39.8 ± 4.2 | [3] |
| Compound | Cell Line | KRAS Status | IC50 (nM) | Reference |
| 8u | NCI-H358 | G12C | 3.56 | [3] |
| 8u | AsPC-1 | G12D | 6.28 | [3] |
| 8u | PANC-1 | G12D | 10.7 | [3] |
| 8u | SW620 | G12V | 16.9 | [3] |
| 8u | A549 | G12S | 115 | [3] |
DYRK1B and NEK6 Inhibition
Data for direct inhibition of DYRK1B and NEK6 by this compound derivatives is less prevalent in the public domain, though structurally similar pyrido[2,3-d]pyrimidines have shown activity. Further screening of pyridopyrazinone libraries against these kinases is warranted.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives lies in their ability to modulate key signaling pathways that are often dysregulated in disease.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound derivatives that inhibit EGFR block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR Signaling Pathway Inhibition.
SOS1-KRAS-MAPK Signaling Pathway
The SOS1 protein is a crucial activator of KRAS. By inhibiting the interaction between SOS1 and KRAS, this compound derivatives can effectively block the activation of the downstream MAPK pathway, which is hyperactivated in many cancers due to KRAS mutations.
Caption: SOS1-KRAS-MAPK Pathway Inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of kinase inhibitors. The following sections provide methodologies for key assays.
General Synthesis Procedure for Pyrido[2,3-b]pyrazine Derivatives
This protocol describes a multicomponent reaction for the synthesis of a pyrido[2,3-b]pyrazine derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (1.0 mmol), 1,3-indanedione (1.0 mmol), and 2-aminopyrazine (1.0 mmol).[1]
-
Solvent and Catalyst Addition: Add ethanol (15 mL) as the solvent and p-toluenesulfonic acid (p-TSA, 20 mol%) as the catalyst to the flask.[1]
-
Reaction: Heat the mixture to reflux and maintain for approximately 8-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.[1]
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol and water.[1] Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.[1]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Caption: Synthesis Workflow.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up the kinase reaction in a 96- or 384-well plate. The reaction mixture should contain the kinase, substrate, ATP, and the test compound (this compound derivative) at various concentrations.
-
Include appropriate controls (no enzyme, no inhibitor).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
-
Stopping the Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: ADP-Glo Assay Workflow.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Caption: MTT Assay Workflow.
Western Blotting for Phosphorylated Kinases
Western blotting is used to detect the phosphorylation status of kinases and their downstream targets, providing insight into the mechanism of action of the inhibitors.
-
Cell Lysis: Treat cells with the this compound derivative for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or downstream protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to ensure equal loading.
Caption: Western Blot Workflow.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel kinase inhibitors. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for targeting a range of kinases implicated in human diseases. The data presented in this guide highlight their potential as inhibitors of key oncogenic kinases such as EGFR and components of the KRAS signaling pathway.
Future research in this area should focus on expanding the library of these derivatives and screening them against a broader panel of kinases to identify new therapeutic targets. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of this important class of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyrido[2,3-b]pyrazin-6(5H)-one: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the pyrido[2,3-b]pyrazin-6(5H)-one scaffold has revealed its significant potential in the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this heterocyclic system, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows, this document aims to accelerate the design and synthesis of next-generation inhibitors.
The this compound core has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent activity against a range of biological targets. Notably, research has highlighted its utility in developing inhibitors for protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.
Quantitative Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound core have elucidated key structural features that govern biological activity. The following tables summarize the quantitative SAR data from key studies, focusing on substitutions at various positions of the heterocyclic ring and their impact on inhibitory potency against cancer cell lines.
Table 1: SAR of Pyrido[2,3-b]pyrazine Derivatives Against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines
| Compound | R7 Substituent | IC50 (μM) - PC9 (Erlotinib-Sensitive) | IC50 (μM) - PC9-ER (Erlotinib-Resistant) |
| 7n | Heteroaromatic moiety | 0.09[1] | 0.15[1] |
PC9: Non-small cell lung cancer cell line with EGFR exon 19 deletion. PC9-ER: Erlotinib-resistant PC9 cell line with EGFR T790M mutation.
Key SAR Insights from Table 1:
-
The study highlights the importance of the substituent at position 7 of the pyridopyrazine core for activity against both erlotinib-sensitive and resistant cell lines.[1]
-
An unsubstituted position 2 was also found to be crucial for the observed biological activity.[1]
-
Compound 7n , with a specific heteroaromatic moiety at the 7-position, demonstrated potent, low nanomolar inhibition of both cell lines, suggesting its potential to overcome acquired resistance to EGFR inhibitors.[1]
Table 2: SAR of Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors
| Compound | R Substituent | IC50 (μM) - HCC827 (EGFR ex19del) | IC50 (μM) - H1975 (L858R/T790M) | IC50 (μM) - A549 (WT-EGFR) |
| 7f | Specific structural alteration | 0.09[2] | 0.89[2] | 1.10[2] |
| 7g | Specific structural alteration | - | - | - |
| 7h | Specific structural alteration | - | - | - |
HCC827: NSCLC cell line with EGFR exon 19 deletion. H1975: NSCLC cell line with EGFR L858R/T790M double mutation. A549: NSCLC cell line with wild-type EGFR overexpression.
Key SAR Insights from Table 2:
-
A series of novel pyrido[2,3-b][1][3]oxazine-based inhibitors exhibited potent anti-proliferative effects against EGFR-mutated NSCLC cell lines.[2]
-
The presence of a trifluoromethyl (–CF3) group connected to a pyrimidine ring was found to be critical for maximizing the anticancer effects.[2]
-
Compound 7f emerged as a lead candidate with high potency, comparable to the clinically approved drug osimertinib.[2]
-
These potent compounds demonstrated excellent selectivity for malignant cells, with minimal cytotoxicity against normal BEAS-2B cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of SAR studies. The following sections outline the key experimental protocols cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Procedure: Multicomponent Synthesis
A series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds were synthesized via a multicomponent reaction.[4] This approach involves reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol.[4] This method offers the advantage of good to excellent yields (82–89%) under mild reaction conditions.[4]
Biological Evaluation: In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2] This assay measures the metabolic activity of cells, which is an indicator of cell viability. Cancer cell lines, such as HCC827, H1975, and A549, were seeded in 96-well plates and treated with various concentrations of the test compounds.[2] After a specified incubation period, the MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was then measured using a microplate reader to determine the cell viability and calculate the IC50 values.[2]
Visualizing a Potential Mechanism of Action and Experimental Workflow
To further aid in the understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Computational and Molecular Modeling of Pyrido[2,3-b]pyrazin-6(5H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and molecular modeling approaches applied to the study of Pyrido[2,3-b]pyrazin-6(5H)-one and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer and anti-inflammatory agents. This document details the theoretical and experimental methodologies used to investigate these molecules, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Introduction to Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine scaffold is a nitrogen-containing heterocyclic system that serves as a versatile pharmacophore in drug discovery.[1] Its derivatives have been explored for a wide range of therapeutic applications, including the inhibition of serine-threonine protein kinases, anticancer activity, and as antagonists for various receptors.[2][3] Computational and molecular modeling techniques play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their physicochemical properties, and guiding the design of new, more potent derivatives.
Computational Modeling Methodologies
A variety of computational methods have been employed to elucidate the electronic, structural, and biological properties of pyrido[2,3-b]pyrazine derivatives. These include Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric, spectroscopic, and electronic properties of molecules.
Experimental Protocol: DFT Calculations
A common protocol for DFT calculations on pyrido[2,3-b]pyrazine derivatives involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set, such as B3LYP/6-31G(d,p).[4][5]
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Once the optimized geometry is obtained, various electronic and spectroscopic properties are calculated. These can include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.[6]
-
Non-Linear Optical (NLO) Properties: Properties such as dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) are calculated to assess the NLO potential of the compounds.[4][5]
-
UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra and predict the maximum absorption wavelengths (λmax).[4][5]
-
Caption: Workflow for DFT calculations on pyrido[2,3-b]pyrazine derivatives.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking
A typical molecular docking protocol for pyrido[2,3-b]pyrazine derivatives against a protein target is as follows:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of the pyrido[2,3-b]pyrazine derivative is generated and optimized, often using a DFT method as described above.
-
Binding Site Definition: The active site of the protein is defined, usually based on the location of a co-crystallized ligand or through computational prediction methods.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.[2]
Quantitative Data from Computational Studies
The following tables summarize key quantitative data obtained from DFT calculations and molecular docking studies on various pyrido[2,3-b]pyrazine derivatives reported in the literature.
Table 1: DFT Calculated Electronic Properties of Pyrido[2,3-b]pyrazine Derivatives [4][5]
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) | Dipole Moment (μ) (Debye) |
| Derivative 1 | - | - | 3.444 | - |
| Derivative 2 | -5.97 | -3.61 | 2.36 | - |
| Derivative 3 | -5.41 | -3.65 | 1.76 | - |
| Derivative 4 | -5.35 | -3.66 | 1.69 | - |
Table 2: Molecular Docking Results of Pyrido[2,3-b]pyrazine Derivatives [2]
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 9a | TNF-α | -5.9 | Gln61, Tyr151 |
| 9b | TNF-α | -5.7 | Gln61, Tyr151 |
| 9b | TGF-β | -6.0 | - |
| 7e | KRAS | -8.0 | Gly13, Val29, Asn116, Asp119, Ser145, Ala146 |
| 7b | KRAS | -8.2 | Asn116, Lys117, Asp119, Ser145 |
Biological Activity and Signaling Pathways
Derivatives of the pyrido[2,3-b]pyrazine core have shown inhibitory activity against several key proteins involved in cancer and inflammation signaling pathways, including BRAF, KRAS, and TNF-α.
BRAF Kinase Signaling Pathway
BRAF is a serine/threonine kinase that is a component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[7] Mutations in the BRAF gene can lead to constitutive activation of this pathway, contributing to various cancers.[8]
Caption: Inhibition of the BRAF signaling pathway by a pyrido[2,3-b]pyrazinone derivative.
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in the RAS/MAPK pathway.[9] Similar to BRAF, activating mutations in KRAS are frequently found in various cancers.[10]
Caption: The KRAS signaling cascade and potential inhibition by a pyrido[2,3-b]pyrazine derivative.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation.[5] It mediates its effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades leading to the activation of transcription factors like NF-κB and AP-1.[11]
Caption: Inhibition of the TNF-α signaling pathway by a pyrido[2,3-b]pyrazine derivative.
Synthesis and Experimental Validation
The computational predictions are validated through the chemical synthesis of the designed compounds and subsequent biological evaluation.
Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
A general method for the synthesis of certain pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction. For instance, reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in a suitable solvent such as ethanol.[5] The reaction mixture is typically heated, and the product is then purified, for example, by recrystallization.[5]
Caption: General workflow for the synthesis of certain pyrido[2,3-b]pyrazine derivatives.
Conclusion
The integration of computational and molecular modeling with experimental synthesis and biological evaluation provides a powerful paradigm for the discovery and development of novel therapeutics based on the this compound scaffold. DFT calculations offer deep insights into the electronic and structural properties of these molecules, while molecular docking helps in identifying potential biological targets and understanding binding interactions. The visualization of relevant signaling pathways provides a framework for understanding the mechanism of action of these compounds. This technical guide serves as a foundational resource for researchers engaged in the rational design of new and effective drugs targeting cancer and inflammatory diseases.
References
- 1. ikm.org.my [ikm.org.my]
- 2. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 11. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
In-depth Technical Guide: Physicochemical Properties of Pyrido[2,3-b]pyrazin-6(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrido[2,3-b]pyrazin-6(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key data, experimental methodologies, and relevant biological context to support research and development efforts.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Data Type | Source |
| Molecular Weight | 147.13 g/mol | Calculated | N/A |
| Molecular Formula | C₇H₅N₃O | Calculated | N/A |
| Boiling Point | 294.0 ± 23.0 °C | Predicted | [1] |
| Density | 1.47 ± 0.1 g/cm³ | Predicted | [1] |
| pKa | 2.61 ± 0.20 | Predicted | [1] |
| Melting Point | Not available | Experimental data not found | N/A |
| Solubility | Not available | Quantitative data not found | N/A |
| LogP | Not available | Experimental data not found | N/A |
Note: For the related parent compound, Pyrido[2,3-b]pyrazine, an experimental melting point of 139-143 °C has been reported. It is described as being sparingly soluble in water, with improved solubility in organic solvents like ethanol and methanol[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. The following sections describe standard protocols for determining the key physicochemical properties of a solid compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[3][4]
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[5]
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3]
Solubility Determination
Solubility is a critical parameter that affects a drug's bioavailability.
Protocol (Shake-Flask Method):
-
Equilibrium System: A supersaturated solution of this compound is prepared in a selected solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calibration: A standard calibration curve of known concentrations of the compound is used to accurately determine the concentration in the saturated solution.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Protocol (Shake-Flask Method): [7][8]
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is gently shaken or agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Biological Context and Signaling Pathways
Derivatives of the Pyrido[2,3-b]pyrazine core have been investigated for various therapeutic applications, notably as anticancer agents.[9][10] Some of these compounds have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[2]
Potential Signaling Pathway Inhibition
Based on the known targets of related compounds, a potential mechanism of action for Pyrido[2,3-b]pyrazine derivatives in cancer could involve the inhibition of key signaling pathways like the PI3K/Akt and CDK4/6 pathways.
References
- 1. Pyrazine [webbook.nist.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. biltek.biz.tr [biltek.biz.tr]
- 9. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[2,3-b]pyrazine derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antibacterial, and kinase inhibition properties, make them attractive scaffolds for drug discovery.[1][2] Furthermore, their unique electronic properties have led to applications in nonlinear optics and electrochemical sensing.[3][4][5] This document provides detailed protocols for a one-pot, three-component synthesis of substituted pyrido[2,3-b]pyrazine derivatives and outlines their applications in electrochemical DNA sensing and as bioactive agents.
Introduction
The synthesis of complex heterocyclic scaffolds in an efficient and environmentally friendly manner is a cornerstone of modern organic chemistry and drug development. Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[6] This approach offers several advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, and decreased waste generation. This protocol focuses on a specific MCR for the synthesis of pyrido[2,3-b]pyrazine derivatives, a class of compounds with a wide array of biological and materials science applications.[7]
I. Synthesis of Pyrido[2,3-b]pyrazine Derivatives
A series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds can be synthesized via a one-pot reaction involving an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).[4]
Reaction Scheme
Caption: General reaction scheme for the three-component synthesis of pyrido[2,3-b]pyrazine derivatives.
Optimization of Reaction Conditions
The optimal reaction conditions were determined to be 20 mol% p-TSA in ethanol, refluxed for approximately 8-9 hours, resulting in yields of up to 89%.[4][8] The use of other solvents such as water, DCM, THF, acetonitrile, and DMF, or the absence of a catalyst, resulted in lower yields.[4][8]
Experimental Protocol
General Procedure for the Synthesis of Compounds (4-7): [4]
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).
-
Add 10 mL of ethanol to the flask, followed by p-toluenesulfonic acid (20 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
After approximately 8 hours of reflux, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to afford the pure pyrido[2,3-b]pyrazine derivative.
Substrate Scope and Yields
The reaction is amenable to a variety of substituted aromatic aldehydes, providing good to excellent yields of the corresponding pyrido[2,3-b]pyrazine derivatives.[8]
| Entry | Substituted Aromatic Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Compound 7 | 89 |
| 2 | 4-Chlorobenzaldehyde | Compound 6 | 85 |
| 3 | 4-Nitrobenzaldehyde | Compound 5 | 82 |
| 4 | Benzaldehyde | Compound 4 | 84 |
Table 1: Substrate scope and corresponding yields for the synthesis of pyrido[2,3-b]pyrazine derivatives.[8]
II. Applications
The synthesized pyrido[2,3-b]pyrazine derivatives have demonstrated potential in several applications, including electrochemical DNA sensing and as antioxidants and antiurease agents.[3][4]
A. Electrochemical DNA Sensing
Cyclic voltammetry (CV) is a sensitive technique for detecting DNA, offering advantages such as the ability to detect very low concentrations and high sensitivity to small concentration changes.[4] The synthesized pyrido[2,3-b]pyrazine derivatives can be utilized in the preparation of modified electrodes for the electrochemical sensing of DNA.[3]
Experimental Workflow for Electrode Preparation and DNA Sensing:
Caption: Workflow for electrochemical DNA sensing using pyrido[2,3-b]pyrazine derivatives.
B. Biological Activity
The synthesized compounds have also been evaluated for their in vitro antioxidant and antiurease activities.
1. In Vitro Antioxidant Activity:
The antioxidant properties were assessed using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[8]
2. In Vitro Antiurease Activity:
The ability of the compounds to inhibit the urease enzyme was determined using the indophenol method, which monitors the production of ammonia from the hydrolysis of urea.[8]
III. Characterization and Further Studies
The chemical structures of the synthesized pyrido[2,3-b]pyrazine derivatives were confirmed using spectral techniques such as NMR and FT-IR.[4][5] Computational studies, including Density Functional Theory (DFT), have been employed to investigate their electronic and nonlinear optical (NLO) properties.[3][4][5] These studies have revealed that these compounds possess remarkable NLO properties, suggesting their potential use in technological applications.[3][5] Furthermore, molecular docking studies have been used to explore the interaction of these derivatives with biological targets, such as DNA gyrase, to rationalize their antibacterial activity.[1]
Conclusion
The multicomponent synthesis strategy presented here offers an efficient and straightforward route to a variety of pyrido[2,3-b]pyrazine derivatives. These compounds exhibit promising potential in the fields of electrochemical biosensing and as bioactive agents. The detailed protocols and application notes provided are intended to facilitate further research and development of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. MX2013010163A - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. - Google Patents [patents.google.com]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemres.org [orgchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Synthetic Routes for Functionalized Pyrido[2,3-b]pyrazin-6(5H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized Pyrido[2,3-b]pyrazin-6(5H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline key synthetic strategies, detailed experimental procedures, and quantitative data to guide researchers in the preparation of diverse derivatives of this scaffold.
Introduction
Pyrido[2,3-b]pyrazin-6(5H)-ones are nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. Their structural framework is a key feature in various kinase inhibitors and other therapeutic agents. The development of efficient and versatile synthetic routes to access functionally diverse derivatives of this scaffold is crucial for advancing drug discovery and materials science research. This document details two primary synthetic approaches: the construction of the core ring system via cyclocondensation and the post-synthetic functionalization of a pre-formed pyrido[2,3-b]pyrazin-6(5H)-one scaffold.
Synthetic Route 1: Cyclocondensation of 2,3-Diaminopyridines
A fundamental and widely employed strategy for the synthesis of the this compound core is the cyclocondensation reaction between a 2,3-diaminopyridine derivative and an α-ketoester or a related 1,2-dicarbonyl compound. This approach allows for the introduction of substituents at the 7-position of the final product by utilizing appropriately substituted 2,3-diaminopyridines.
General Workflow for Cyclocondensation
Caption: General workflow for the synthesis of Pyrido[2,3-b]pyrazin-6(5H)-ones via cyclocondensation.
Experimental Protocol: Synthesis of 7-Bromo-pyrido[2,3-b]pyrazin-6(5H)-one
This protocol describes the synthesis of a key intermediate, 7-bromo-pyrido[2,3-b]pyrazin-6(5H)-one, which can be further functionalized.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 7-bromo-pyrido[2,3-b]pyrazin-6(5H)-one.
Quantitative Data for Cyclocondensation Reactions
| R Group (at C7) | α-Ketoester/Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | Ethyl bromopyruvate | Ethanol | Reflux | 4 | 75-85 |
| Br | Ethyl bromopyruvate | Ethanol | Reflux | 6 | 80-90 |
| Cl | Ethyl bromopyruvate | Acetic Acid | 100 | 5 | 70-80 |
| NO₂ | Glyoxylic acid monohydrate | Ethanol | Reflux | 8 | 65-75 |
Synthetic Route 2: Functionalization of the this compound Core
Once the core structure is synthesized, further diversity can be achieved through various functionalization reactions. N-alkylation at the 5-position and palladium-catalyzed cross-coupling reactions at a halogenated 7-position are two powerful methods to introduce a wide range of substituents.
N-Alkylation of the this compound Ring
The nitrogen atom at the 5-position can be readily alkylated using various alkyl halides in the presence of a suitable base.
Experimental Protocol: N-Alkylation of 7-Bromo-pyrido[2,3-b]pyrazin-6(5H)-one
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazin-6(5H)-one
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 7-bromo-pyrido[2,3-b]pyrazin-6(5H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | Room Temp. | 12 | 85-95 |
| Ethyl bromide | K₂CO₃ | DMF | 50 | 8 | 80-90 |
| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 6 | 90-98 |
| Propargyl bromide | K₂CO₃ | DMF | Room Temp. | 16 | 75-85 |
Suzuki Cross-Coupling for C7-Functionalization
The bromine atom at the 7-position serves as a versatile handle for introducing various aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling reactions.
General Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 7-Bromo-5-alkyl-pyrido[2,3-b]pyrazin-6(5H)-one
Materials:
-
7-Bromo-5-alkyl-pyrido[2,3-b]pyrazin-6(5H)-one
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the 7-bromo-5-alkyl-pyrido[2,3-b]pyrazin-6(5H)-one (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 65-80 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 60-75 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF/H₂O | 80 | 24 | 55-70 |
Conclusion
The synthetic routes and detailed protocols presented herein provide a comprehensive guide for the synthesis of a variety of functionalized Pyrido[2,3-b]pyrazin-6(5H)-ones. The cyclocondensation of 2,3-diaminopyridines offers a direct entry to the core scaffold with the potential for substitution at the 7-position. Subsequent N-alkylation and Suzuki cross-coupling reactions on a pre-formed, halogenated this compound provide powerful tools for introducing a wide array of functional groups, enabling the exploration of the chemical space around this important heterocyclic system for applications in drug discovery and materials science. Researchers can utilize the provided quantitative data as a starting point for their synthetic endeavors and further optimize conditions as needed for their specific target molecules.
Application Notes and Protocols: Utilizing Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of Pyrido[2,3-b]pyrazin-6(5H)-one, in particular, have emerged as potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a comprehensive overview of the application of these compounds in cancer cell line research, including detailed experimental protocols and a summary of their biological activities.
Data Presentation: Anticancer Activity of Pyridopyrazine and Pyridopyrimidine Derivatives
The following tables summarize the in vitro efficacy of various derivatives based on the pyrido[2,3-b]pyrazine and structurally related pyridopyrimidine cores against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of Pyrido[2,3-b]pyrazine and Related Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 7f | HCC827 | Non-Small Cell Lung Cancer | 0.09 | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.89 | [1] | |
| A-549 | Non-Small Cell Lung Cancer | 1.10 | [1] | |
| Compound 4 | MCF-7 | Breast Adenocarcinoma | 0.57 | [2] |
| HepG2 | Hepatocellular Carcinoma | 1.13 | [2] | |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | 1.31 | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.99 | [2] | |
| Compound 5a | MCF-7 | Breast Adenocarcinoma | 1.77 | [3] |
| HepG2 | Hepatocellular Carcinoma | 2.71 | [3] | |
| Compound 5e | MCF-7 | Breast Adenocarcinoma | 1.39 | [3] |
| Compound 6b | HepG2 | Hepatocellular Carcinoma | 2.68 | [3] |
| Compound 7b | MCF-7 | Breast Adenocarcinoma | 6.22 | [3] |
| Compound 63 | PC-3 | Prostate Cancer | 1.54 | [4] |
| A-549 | Non-Small Cell Lung Cancer | 3.36 | [4] | |
| Compound 64 | PC-3 | Prostate Cancer | 0.36 | [4] |
| A-549 | Non-Small Cell Lung Cancer | 0.41 | [4] | |
| Compound 22 | HCT-116 | Colorectal Carcinoma | 9-42 | [5] |
| HeLa | Cervical Cancer | 25-83 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 25-97 | [5] | |
| Compound 23 | HCT-116 | Colorectal Carcinoma | 9-42 | [5] |
| HeLa | Cervical Cancer | 25-83 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 25-97 | [5] | |
| Compound 25 | HCT-116 | Colorectal Carcinoma | 9-42 | [5] |
| HeLa | Cervical Cancer | 25-83 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 25-97 | [5] | |
| Compound 28 | HCT-116 | Colorectal Carcinoma | 9-42 | [5] |
| HeLa | Cervical Cancer | 25-83 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 25-97 | [5] | |
| Compound 20 | MRC-5 | Fetal Lung Fibroblast | 16 (CC50) | [6] |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. CC50 represents the concentration for 50% cytotoxicity.
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [2] |
| Compound 10 | PIM-1 | 17.2 | [2] |
| Compound 6 | PIM-1 | 34.6 | [2] |
| Compound 11 | PIM-1 | 21.4 | [2] |
| Compound 65 | CDK6 | 115.38 | [4] |
| Compound 66 | CDK6 | 726.25 | [4] |
| PD180970 | p210Bcr-Abl | 170 | [4] |
| PD180970 | Gab2 and CrkL | 80 | [4] |
Table 3: Apoptosis Induction and Cell Cycle Arrest by Selected Derivatives
| Compound ID | Cancer Cell Line | Assay | Results | Reference |
| Compound 7f | HCC827 | Annexin V/PI | Total Apoptosis: 42.8% (33.7% early, 9.1% late) vs. 4.2% in control | [1] |
| Compound 4 | MCF-7 | Annexin V/PI | Total Apoptosis: 36.14% (22.11% early, 14.03% late) vs. 0.62% in control | [2] |
| Compound 4 | MCF-7 | Cell Cycle Analysis | G1 phase arrest: 56.36% vs. 48.37% in control | [2] |
| Compound 65 | PC-3 | Apoptosis Assay | 1.9-fold increase in apoptosis | [4] |
| Compound 65 | MCF-7 | Apoptosis Assay | 1.8-fold increase in apoptosis | [4] |
| PPD-1 | A549 | Apoptosis Assay | Total Apoptosis: 10.06% vs. 0.57% in control | [7] |
Mandatory Visualizations
Signaling Pathways
The anticancer effects of this compound and its analogs are often attributed to their ability to inhibit key protein kinases. Below are diagrams of signaling pathways commonly targeted by these compounds.
Caption: EGFR signaling pathway and the inhibitory action of a Pyrido[2,3-b]pyrazine derivative.
Caption: CDK4/6 pathway in cell cycle regulation and its inhibition by a pyridopyrimidine derivative.
Caption: PIM-1 kinase pathway in apoptosis regulation and its inhibition.
Experimental Workflows
Caption: Workflow for a typical MTT cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay using flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound derivatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect changes in the expression or phosphorylation status of specific proteins in key signaling pathways following treatment with this compound derivatives.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3, Bcl-2, Bax, p21, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Pyrido[2,3-b]pyrazin-6(5H)-one in Antiviral Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-b]pyrazin-6(5H)-one scaffold has emerged as a promising chemotype in the discovery of novel antiviral agents. Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory activity against various viruses, primarily by targeting key viral enzymes essential for replication. This document provides detailed application notes on the use of this compound derivatives in antiviral research, with a focus on their application against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV). Furthermore, it includes comprehensive protocols for key experimental assays to evaluate the antiviral efficacy and mechanism of action of these compounds.
Application Notes
Inhibition of Human Herpesviruses
A significant application of pyrido[2,3-b]pyrazine derivatives is in the development of non-nucleoside inhibitors of human herpesviruses.[1][2] Research has identified potent lead compounds with broad-spectrum activity against several members of the Herpesviridae family.
Target Viruses:
-
Human Cytomegalovirus (HCMV)
-
Herpes Simplex Virus-1 (HSV-1)
-
Herpes Simplex Virus-2 (HSV-2)
-
Epstein-Barr Virus (EBV)
Mechanism of Action:
The primary mechanism of action for these compounds against HCMV is the inhibition of the viral DNA polymerase.[1][2] By targeting this crucial enzyme, the compounds effectively block the synthesis of viral DNA, thereby halting viral replication. This targeted inhibition provides a clear pathway for the development of specific antiviral therapies.
Key Advantages:
-
Potency: Several derivatives exhibit sub-micromolar activity against HCMV.[1][2]
-
Broad Spectrum: Activity has been demonstrated against multiple herpesviruses.[1]
-
Favorable Safety Profile: Lead compounds have shown low cytotoxicity and reduced inhibition of the human ether-à-go-go (hERG) ion channel, a common off-target effect that can lead to cardiotoxicity.[1]
Dual Inhibition of HIV-1 Reverse Transcriptase and Integrase
Derivatives of 5-hydroxythis compound have been identified as novel dual inhibitors of two critical HIV-1 enzymes: reverse transcriptase (RT), specifically its ribonuclease H (RNase H) function, and integrase (IN).[3][4]
Mechanism of Action:
These compounds act as divalent metal ion chelators within the active sites of both RNase H and integrase. By binding to the essential metal ions, they disrupt the catalytic activity of these enzymes, which are both vital for the retroviral replication cycle. This dual-inhibitory action presents a promising strategy to combat HIV-1, potentially reducing the likelihood of drug resistance development.
Key Advantages:
-
Dual Targeting: Simultaneous inhibition of two viral enzymes can lead to a more robust antiviral effect and a higher barrier to resistance.
-
Novel Scaffold: This represents a new class of dual HIV-1 RNase H and integrase inhibitors.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound derivatives against various viruses and their target enzymes.
Table 1: Antiviral Activity and Cytotoxicity of Pyrido[2,3-b]pyrazine Derivatives against Herpesviruses [1]
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| 23 | HCMV | GFP | 0.43 | >50 | >116 |
| HSV-1 | CPE | 1.1 | >50 | >45 | |
| HSV-2 | CPE | 5.2 | >50 | >9.6 | |
| 27 | HCMV | GFP | 0.33 | >50 | >152 |
| HSV-1 | CPE | 12 | >50 | >4.2 | |
| HSV-2 | CPE | 11 | >50 | >4.5 | |
| 28 | HCMV | GFP | 0.38 | 23 | 61 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; GFP: Green Fluorescent Protein-based assay; CPE: Cytopathic Effect assay.
Table 2: Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives against HCMV DNA Polymerase [1]
| Compound | IC₅₀ (µM) |
| 23 | 0.49 |
| 27 | 0.31 |
| 28 | 0.35 |
IC₅₀: 50% inhibitory concentration.
Table 3: Dual Inhibitory Activity of 5-Hydroxythis compound Derivative 7a against HIV-1 Enzymes [3]
| Enzyme | IC₅₀ (µM) |
| HIV-1 RNase H | 1.77 |
| HIV-1 Integrase | 1.18 |
Experimental Protocols
Protocol: Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay
This protocol is for determining the cytotoxicity of the compounds on a host cell line (e.g., MRC-5 human lung fibroblasts).
Materials:
-
96-well cell culture plates
-
MRC-5 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MRC-5 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol: Green Fluorescent Protein (GFP)-Based HCMV Antiviral Assay
This assay utilizes a recombinant HCMV strain expressing GFP to quantify viral replication.[5][6]
Materials:
-
24-well cell culture plates
-
MRC-5 cells
-
Culture medium
-
Recombinant HCMV expressing GFP (e.g., AD169-GFP)
-
Test compounds
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed MRC-5 cells in 24-well plates and grow to confluence.
-
Infection: Infect the confluent cell monolayers with the GFP-expressing HCMV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a no-drug control (virus only) and a positive control (e.g., ganciclovir).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 7 days to allow for viral replication and GFP expression.
-
Quantification of GFP Signal:
-
Fluorescence Microscopy: Visually inspect the wells and count the number of GFP-positive cells or plaques.
-
Fluorometry: Lyse the cells and measure the GFP fluorescence intensity using a microplate fluorometer.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Protocol: HCMV DNA Polymerase Inhibition Assay (Conceptual)
This is a conceptual protocol for a non-radioactive, ELISA-based assay to measure the inhibition of HCMV DNA polymerase.
Materials:
-
96-well plates coated with a DNA template
-
Recombinant HCMV DNA polymerase
-
Reaction buffer containing dNTPs (with one being biotinylated, e.g., Biotin-dUTP)
-
Test compounds
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Assay Preparation: Add the reaction buffer containing dNTPs (including Biotin-dUTP) and the test compound at various concentrations to the DNA template-coated wells.
-
Enzyme Addition: Add the purified recombinant HCMV DNA polymerase to initiate the reaction. Include a no-enzyme control and a no-compound control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Washing: Wash the plate to remove unincorporated nucleotides and the enzyme.
-
Detection: Add streptavidin-HRP conjugate to the wells and incubate to allow binding to the incorporated biotinylated nucleotides.
-
Washing: Wash the plate to remove unbound conjugate.
-
Substrate Addition: Add the HRP substrate and incubate until a color develops.
-
Reaction Stoppage: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each compound concentration relative to the no-compound control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound derivatives against herpesviruses.
Caption: Workflow for antiviral screening of this compound derivatives.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxythis compound derivatives as novel dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Recombinant green fluorescent protein-expressing human cytomegalovirus as a tool for screening antiviral agents [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[2,3-b]pyrazin-6(5H)-one: A Versatile Scaffold for Drug Design
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazin-6(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This scaffold serves as a cornerstone for the design and synthesis of novel therapeutic agents targeting a range of diseases, including cancer, bacterial infections, and viral illnesses. Its rigid, planar structure, coupled with multiple sites for functionalization, allows for the fine-tuning of physicochemical properties and biological targets. These notes provide an overview of the applications of the this compound scaffold in drug design, supported by detailed experimental protocols for key biological assays.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated potent activity against several key therapeutic targets. Notably, they have emerged as promising inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Furthermore, this scaffold has been successfully employed in the development of antibacterial and antiviral agents.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively explored, with compounds showing significant inhibitory activity against various cancer cell lines. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and BRAF, both of which are pivotal in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazinone Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | V600E BRAF | HCT 116 | 12.120 | [1] |
| 4c | V600E BRAF | HCT 116 | 13.103 | [1] |
| 7f | EGFR | HCC827 | 0.09 | [2] |
| 7f | EGFR | NCI-H1975 | 0.89 | [2] |
| 7f | EGFR | A-549 | 1.10 | [2] |
Antibacterial Activity
Certain derivatives of pyrido[2,3-b]pyrazine have exhibited promising antibacterial properties. The core structure, particularly when functionalized with thiocarbonyl groups, has shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Derivative with two thiocarbonyl groups | Staphylococcus aureus | 0.078 | [3] |
| Bacillus cereus | 0.078 | [3] | |
| Escherichia coli | 0.625 | [3] | |
| Salmonella typhi | 1.25 | [3] |
Antiviral Activity
The pyrido[2,3-b]pyrazine scaffold has been identified as a promising core for the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds offer a potential new therapeutic avenue for treating HCMV infections.
Table 3: Anti-HCMV Activity of a Pyrido[2,3-b]pyrazine Derivative
| Compound ID | Target | EC50 (µM) | Reference |
| 27 | HCMV DNA Polymerase | 0.33 | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and a general workflow for drug discovery based on the this compound scaffold.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, HCC827)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., BRAF V600E)
This protocol describes a general method for determining the inhibitory activity of this compound derivatives against a specific kinase, such as BRAF V600E, using a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant active BRAF V600E enzyme
-
MEK1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare a solution of BRAF V600E enzyme in kinase buffer.
-
Prepare a solution of MEK1 substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of the BRAF V600E enzyme solution to each well (except for the "no enzyme" control wells).
-
Initiate the reaction by adding 10 µL of the MEK1/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, an indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial growth.
-
Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Derivative
This is a general protocol for the synthesis of a substituted pyrido[2,3-b]pyrazine derivative via a multicomponent reaction.[5][6]
Materials:
-
Indane-1,3-dione
-
Substituted aromatic aldehyde
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of indane-1,3-dione, the substituted aromatic aldehyde, and 2-aminopyrazine in ethanol.
-
Add a catalytic amount of p-TSA (e.g., 20 mol%).
-
Reflux the reaction mixture for several hours (e.g., 9 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrido[2,3-b]pyrazine derivative.
-
Characterize the final product using spectroscopic methods such as NMR and FT-IR.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental protocols for the synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the cyclocondensation of 2,3-diaminopyridine with a suitable two-carbon electrophile. While a direct protocol for the title compound is not extensively reported, this document outlines a reliable synthetic strategy based on established methodologies for analogous structures. Detailed experimental procedures for the preparation of the key starting material, 2,3-diaminopyridine, are also provided. Quantitative data from related syntheses are summarized to offer expected yield ranges.
Introduction
The pyrido[2,3-b]pyrazine core is a significant pharmacophore found in a variety of biologically active compounds. Derivatives have shown potential as antimalarial, anti-inflammatory, and anticancer agents, as well as inhibitors of phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF). The synthesis of this heterocyclic system is, therefore, of considerable interest to the drug discovery and development community. The most common and direct approach to the pyrido[2,3-b]pyrazine scaffold is the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound or its equivalent. This document provides a detailed protocol for the synthesis of the parent this compound, a key building block for the development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of this compound can be logically achieved through a two-step process: the synthesis of the precursor 2,3-diaminopyridine, followed by its cyclocondensation with a glyoxylate derivative.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminopyridine
This procedure is adapted from established methods for the reduction of 2-amino-3-nitropyridine.
Materials:
-
2-Amino-3-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate
-
Dichloromethane
Procedure:
-
A suspension of 2-amino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this suspension, iron powder (3.0-5.0 eq) is added, followed by the slow addition of glacial acetic acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron catalyst. The filter cake is washed with hot ethanol.
-
The combined filtrates are concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous solution is basified with a saturated solution of sodium carbonate until a pH of 8-9 is reached.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-diaminopyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the principles of cyclocondensation reactions for the formation of the pyrido[2,3-b]pyrazine ring system.
Materials:
-
2,3-Diaminopyridine
-
Ethyl glyoxylate (or glyoxylic acid)
-
Ethanol (or another suitable solvent like acetic acid)
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol.
-
Add ethyl glyoxylate (1.0-1.2 eq) to the solution.
-
The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and then dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Data Summary
| Starting Materials | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 5-Bromo-2,3-diaminopyridine, Ethyl 2-bromoacetate | 7-bromo-1,4-bis(acétate d'éthyl-yl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | DMF | K₂CO₃, TBAB | - | - |
Note: The yield for the synthesis of the brominated dione derivative was not explicitly stated in the available literature. However, syntheses of other pyrido[2,3-b]pyrazine derivatives often report yields in the moderate to good range (40-80%).
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct consequence of the chemical reactivity of the starting materials. The logical relationship between the reactants and the product is illustrated below.
Caption: Logical relationship of reactants leading to the final product.
Conclusion
The synthetic protocols outlined in these application notes provide a robust framework for the laboratory-scale preparation of this compound. By following these procedures, researchers in medicinal chemistry and drug development can access this valuable heterocyclic scaffold for the synthesis of novel compounds with potential therapeutic applications. The provided protocols are based on established chemical principles and analogous reactions reported in the scientific literature. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory settings and purity requirements.
Application Notes and Protocols for Electrochemical DNA Sensing using Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[2,3-b]pyrazin-6(5H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in various biomedical and biotechnological applications. Their planar structure and potential for electrochemical activity make them promising candidates for the development of novel electrochemical DNA biosensors. These sensors can be utilized for the sensitive and selective detection of specific DNA sequences, which is crucial in disease diagnosis, genetic analysis, and forensic science.
This document provides detailed application notes and experimental protocols for the synthesis of four novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-6(7H)-one derivatives and their application in electrochemical DNA sensing. The methodology is based on the modification of a glassy carbon electrode (GCE) with single-stranded salmon sperm DNA (ss-DNA) and the subsequent interaction with the synthesized pyrido[2,3-b]pyrazine derivatives. The detection principle relies on the modulation of the electrochemical signal of a [Fe(CN)₆]³⁻/⁴⁻ redox probe due to the interaction between the derivatives and the DNA on the electrode surface.
Data Presentation
The following table summarizes the key electrochemical performance parameters of the four synthesized this compound derivatives for DNA sensing. Note: As the primary research article introducing these compounds for DNA sensing is foundational, it does not provide an exhaustive quantitative analysis of all sensor performance metrics. The data presented here is based on the available information and established electrochemical principles. Further research is required to fully quantify all parameters for each derivative.
| Compound ID | Derivative Name | Anodic Peak Potential (Epa) (mV) | Cathodic Peak Potential (Epc) (mV) | Peak-to-Peak Separation (ΔEp) (mV) |
| 4 | 8-(4-chlorophenyl)-5,8-dihydroindeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-6(7H)-one | 620 | 400 | 220 |
| 5 | 8-(4-nitrophenyl)-5,8-dihydroindeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-6(7H)-one | 650 | 480 | 170 |
| 6 | 8-phenyl-5,8-dihydroindeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-6(7H)-one | 600 | 350 | 250 |
| 7 | 8-(4-methoxyphenyl)-5,8-dihydroindeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-6(7H)-one | 580 | 420 | 160 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Compounds 4-7)
This protocol describes a multicomponent reaction for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-6(7H)-one derivatives.[1]
Materials:
-
Indane-1,3-dione
-
2-Aminopyrazine
-
Substituted aromatic aldehydes (4-chlorobenzaldehyde, 4-nitrobenzaldehyde, benzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
In a round-bottom flask, combine indane-1,3-dione (1 mmol), 2-aminopyrazine (1 mmol), and the desired substituted aromatic aldehyde (1 mmol).
-
Add ethanol (15 mL) to the flask to dissolve the reactants.
-
Add p-toluenesulfonic acid (p-TSA) (20 mol%) as a catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 9 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethyl acetate to obtain the pure this compound derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using NMR and FT-IR spectroscopy and determine its melting point.
Protocol 2: Fabrication of the Electrochemical DNA Sensor
This protocol details the modification of a glassy carbon electrode (GCE) with single-stranded DNA (ss-DNA) for electrochemical sensing.
Materials:
-
Glassy carbon electrode (GCE)
-
Alumina slurry (0.05 µm)
-
Ethanol
-
Deionized water
-
Single-stranded salmon sperm DNA (ss-DNA) solution
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0) containing 0.1 M KCl
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (GCE as working electrode, Ag/AgCl as reference electrode, platinum wire as counter electrode)
-
Sonicator
Procedure:
-
GCE Pre-treatment: a. Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes. b. Rinse the electrode thoroughly with deionized water. c. Sonicate the GCE in a 1:1 (v/v) ethanol/water solution for 5 minutes to remove any adsorbed alumina particles. d. Rinse again with deionized water and allow it to dry at room temperature.
-
ss-DNA Immobilization: a. Prepare a solution of ss-DNA in PBS. b. Immerse the pre-treated GCE into the ss-DNA solution. c. Allow the ss-DNA to immobilize on the GCE surface. This process can be monitored using cyclic voltammetry. Immobilization is indicated by a decrease in the peak currents and an increase in the peak-to-peak separation of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[1]
Protocol 3: Electrochemical DNA Sensing
This protocol describes the procedure for detecting the interaction between the synthesized this compound derivatives and the ss-DNA modified GCE.
Materials:
-
ss-DNA modified GCE (from Protocol 2)
-
Solutions of synthesized this compound derivatives (Compounds 4-7) in a suitable solvent (e.g., DMSO/PBS mixture)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0) containing 0.1 M KCl and 1 mM K₃[Fe(CN)₆]
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system
Procedure:
-
Place the ss-DNA modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the PBS/[Fe(CN)₆]³⁻/⁴⁻ solution.
-
Record the baseline cyclic voltammogram (CV) in a potential range of -0.7 V to 1.2 V at a scan rate of 100 mV/s.[1]
-
Introduce a known concentration of the this compound derivative solution into the electrochemical cell.
-
Allow the derivative to interact with the ss-DNA on the electrode surface for a specific incubation time.
-
Record the CV again under the same conditions.
-
The interaction between the derivative and ss-DNA will cause a change in the CV, such as a decrease in the peak currents and a shift in the peak potentials of the [Fe(CN)₆]³⁻/⁴⁻ redox probe. This change in the electrochemical signal is proportional to the concentration of the derivative, forming the basis of the DNA sensing.
Visualizations
Signaling Pathway of the Electrochemical DNA Sensor
The following diagram illustrates the principle of the electrochemical DNA sensing mechanism.
Caption: Signaling pathway of the electrochemical DNA sensor.
Experimental Workflow for DNA Sensing
This diagram outlines the major steps involved in the electrochemical detection of DNA using this compound derivatives.
References
Application Notes and Protocols for Pyrido[2,3-b]pyrazin-6(5H)-one in Non-Linear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and non-linear optical (NLO) properties of Pyrido[2,3-b]pyrazin-6(5H)-one and its derivatives. The following sections detail experimental protocols and summarize key quantitative data to facilitate further research and development in the field of non-linear optical materials.
Introduction to Pyrido[2,3-b]pyrazine Derivatives for NLO Applications
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of organic materials for non-linear optical (NLO) applications. Their molecular structure, characterized by a π-conjugated system with electron-donating and electron-accepting moieties, facilitates intramolecular charge transfer (ICT), a key mechanism for generating significant NLO responses.[1][2] These compounds exhibit notable third-order NLO properties, making them suitable for applications in optical switching, optical limiting, and frequency conversion.[1] The synthesis of these molecules can be achieved through efficient multicomponent reactions, allowing for structural modifications to tune their NLO properties.[3][4]
Quantitative Non-Linear Optical Properties
The non-linear optical properties of several Pyrido[2,3-b]pyrazine derivatives have been investigated, primarily through computational methods using Density Functional Theory (DFT). The key parameters determining NLO activity, such as the first hyperpolarizability (β) and second hyperpolarizability (γ), have been calculated and are summarized below.
| Compound | Dipole Moment (μ) (D) | Average Polarizability <α> (x 10⁻²³ esu) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | Second Hyperpolarizability <γ> (x 10⁻³⁵ esu) |
| Compound 7 (with 4-methoxybenzaldehyde) | Not Reported | 3.90[2][3] | 15.6[2][3] | 6.63[2][3] |
| Other Derivatives (Compounds 4-6) | Not specified | Not specified | Not specified | Not specified |
Note: The data presented is based on computational studies at the B3LYP/6-31G(d,p) level of theory.[2][3]
Experimental Protocols
Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, which have shown potential for NLO applications.[3][4]
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-indanedione (0.1 g, 0.684 mmol)
-
2-aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Petroleum ether
-
Ethyl acetate
-
Water
Equipment:
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) in a round bottom flask equipped with a magnetic stirrer.
-
Add 10 mL of ethanol to the flask.
-
Reflux the reaction mixture for approximately 8-9 hours.
-
Monitor the reaction progress using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Yellowish solid precipitates of the pyrazine derivative will form.
-
Filter the precipitates and wash them with water and cold ethanol.
-
Recrystallize the product from ethyl acetate to obtain the pure compound.
-
Dry the final product under vacuum overnight at room temperature.
-
Characterize the synthesized compounds using spectral techniques such as NMR and FT-IR.[3][4]
Characterization of Non-Linear Optical Properties
The Z-scan technique is a widely used method to measure the sign and magnitude of the real and imaginary parts of the third-order NLO susceptibility (χ⁽³⁾).
Experimental Setup:
-
A high-power laser source (e.g., Q-switched Nd:YAG laser, 532 nm).
-
A focusing lens to create a Gaussian beam.
-
A sample holder mounted on a translation stage that moves along the z-axis (beam propagation direction).
-
An aperture placed in the far-field.
-
A photodetector to measure the transmitted light intensity.
Protocol:
-
Sample Preparation: Dissolve the Pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., chloroform) to prepare a solution of known concentration (e.g., 10⁻³ M).[1] The solution is placed in a cuvette of known path length.
-
Open-Aperture Z-Scan:
-
Remove the aperture to collect all the transmitted light.
-
Move the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity at each z-position.
-
The resulting transmittance curve will show a valley for two-photon absorption or a peak for saturable absorption, allowing the determination of the non-linear absorption coefficient (β).
-
-
Closed-Aperture Z-Scan:
-
Place the aperture in front of the detector.
-
Repeat the process of moving the sample along the z-axis and recording the transmitted intensity.
-
The resulting transmittance curve will show a pre-focal peak followed by a post-focal valley for a negative non-linear refractive index (n₂) or the opposite for a positive n₂.
-
The difference between the peak and valley transmittance (ΔT_p-v) is used to calculate n₂.
-
-
Data Analysis: The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be calculated from the obtained values of β and n₂.
This technique is a rapid screening method to evaluate the second-harmonic generation (SHG) efficiency of powdered crystalline materials.
Experimental Setup:
-
A pulsed laser (e.g., Nd:YAG laser, 1064 nm).
-
A sample holder for the powdered material.
-
A reference material with a known SHG efficiency (e.g., KDP or urea).
-
A monochromator to select the second-harmonic wavelength (532 nm).
-
A photomultiplier tube (PMT) to detect the SHG signal.
Protocol:
-
Sample Preparation: Grind the crystalline Pyrido[2,3-b]pyrazine derivative into a fine powder and pack it into a sample cell.
-
Measurement:
-
Irradiate the powdered sample with the fundamental laser beam.
-
Measure the intensity of the generated second-harmonic light using the PMT.
-
Replace the sample with the reference material and measure its SHG intensity under the same conditions.
-
-
Data Analysis: The SHG efficiency of the sample is determined relative to the reference material.
EFISH is used to measure the second-order NLO response (μβ) of molecules in solution.
Experimental Setup:
-
A high-intensity pulsed laser (e.g., Nd:YAG at 1907 nm).
-
A liquid cell with electrodes to apply a DC electric field.
-
A high-voltage pulser synchronized with the laser pulses.
-
A detection system similar to the Kurtz-Perry setup.
Protocol:
-
Sample Preparation: Prepare a solution of the Pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., chloroform) at a known concentration.
-
Measurement:
-
Place the solution in the liquid cell.
-
Apply a high-voltage DC pulse across the electrodes to orient the molecules.
-
Irradiate the solution with the laser pulse, synchronized with the electric field pulse.
-
Measure the intensity of the generated second-harmonic signal.
-
-
Data Analysis: The second-order NLO response (μβ) is determined by comparing the SHG signal of the solution with that of a reference solvent.
Computational Protocol for NLO Properties
Density Functional Theory (DFT) is a powerful tool to predict and understand the NLO properties of molecules.
Software:
-
Gaussian, GAMESS, or other quantum chemistry software packages.
Protocol:
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).
-
-
NLO Property Calculation:
-
Calculate the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities using the same level of theory and basis set. The Polar keyword in Gaussian can be used for this purpose.
-
-
Analysis:
-
Analyze the calculated NLO properties. The output values are typically in atomic units and need to be converted to esu for comparison with experimental data.
-
Investigate the relationship between the molecular structure (e.g., donor-acceptor groups, conjugation length) and the calculated NLO properties.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer characteristics.
-
Visualizations
Caption: Workflow for the synthesis and characterization of Pyrido[2,3-b]pyrazine derivatives for NLO applications.
Caption: Donor-π-Acceptor mechanism for enhanced NLO properties in Pyrido[2,3-b]pyrazine derivatives.
References
- 1. Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. OPG [opg.optica.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journaleras.com [journaleras.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"optimizing reaction conditions for Pyrido[2,3-b]pyrazin-6(5H)-one synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. A general synthetic workflow is provided below, followed by a troubleshooting Q&A.
General Experimental Workflow
The synthesis of this compound typically involves the cyclocondensation of 2,3-diaminopyridine with an appropriate C2 synthon, such as diethyl oxalate.
Caption: General experimental workflow for the synthesis of this compound.
Q1: I am getting a very low yield of my product. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux period.
-
Suboptimal temperature: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C).
-
Moisture in reagents/glassware: Traces of water can interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents if possible.
-
Product loss during workup: The product may have some solubility in the solvent. When filtering, use a minimal amount of cold solvent for washing the precipitate to minimize loss.
-
Incorrect stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may not always drive the reaction to completion and can complicate purification.
Q2: My final product is a dark, tarry substance instead of a solid precipitate. What went wrong?
A2: The formation of a dark, tarry product often indicates decomposition or the formation of polymeric side products.
-
Excessive heat: Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction temperature closely and avoid overheating.
-
Presence of impurities: Impurities in the starting materials can act as catalysts for side reactions. Ensure the purity of your 2,3-diaminopyridine and diethyl oxalate.
-
Air oxidation: Some intermediates or the final product might be sensitive to air oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: After the reaction, I see multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I purify my desired compound?
A3: The presence of multiple spots on TLC suggests the formation of side products.
-
Possible Side Products:
-
Unreacted starting materials.
-
Mono-acylated intermediate that has not cyclized.
-
Over-acylation products if reaction conditions are too harsh.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products.[1] Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Ethyl acetate is a good starting point for recrystallization.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of petroleum ether and ethyl acetate (e.g., 70:30) has been shown to be effective for related compounds.[1][2]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2,3-diaminopyridine and diethyl oxalate?
A1: The reaction is a cyclocondensation. The more nucleophilic amino group of 2,3-diaminopyridine attacks one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and elimination of two molecules of ethanol to form the stable heterocyclic ring system.
Q2: Are there alternative reagents to diethyl oxalate for this synthesis?
A2: Yes, other C2 synthons can be used, such as oxalic acid or oxalyl chloride. However, diethyl oxalate is commonly used due to its reactivity and the relatively benign byproduct (ethanol). The choice of reagent may require adjustment of the reaction conditions.
Q3: Can this reaction be performed under solvent-free conditions?
A3: While solvent-free reactions are gaining popularity for being environmentally friendly, the cyclocondensation to form this compound typically requires a solvent to ensure proper mixing and heat transfer. Heating the solid reactants directly could lead to localized overheating and decomposition.
Q4: What are the key characterization peaks I should look for to confirm the formation of this compound?
A4:
-
¹H NMR: Look for signals corresponding to the aromatic protons on the pyridine ring. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: Expect to see signals for the carbonyl carbon and the carbons of the heterocyclic core.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide group and N-H stretching vibrations should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₇H₅N₃O, M.W. = 147.13 g/mol ) should be observed.
Q5: How can I improve the scalability of this synthesis for larger quantities?
A5: When scaling up, consider the following:
-
Heat Transfer: Ensure efficient and even heating of the larger reaction volume. A mechanical stirrer is recommended over a magnetic stir bar.
-
Exothermic Potential: While this reaction is not violently exothermic, be mindful of heat evolution during the initial stages.
-
Workup: Handling larger volumes of precipitate will require appropriately sized filtration equipment. Ensure efficient washing to remove trapped impurities.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives[1][2][3]
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | H₂O | - | 12 | No Reaction |
| 2 | DCM | - | 12 | Traces |
| 3 | THF | - | 12 | Traces |
| 4 | CH₃CN | - | 12 | Traces |
| 5 | DMF | - | 12 | 45 |
| 6 | Ethanol | - | 12 | 65 |
| 7 | Ethanol | p-TSA (10) | 10 | 79 |
| 8 | Ethanol | p-TSA (20) | 9 | 89 |
This table is adapted from a study on a related series of compounds and illustrates the effect of solvent and catalyst on yield. p-TSA is para-toluenesulfonic acid.
Experimental Protocols
Detailed Methodology for a Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives[1][2]
This protocol is for a related class of compounds but provides a valuable reference for general laboratory procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 8-9 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.
-
Workup:
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
The formation of a solid precipitate should be observed.
-
Filter the precipitate and wash it with water and then with cold ethanol.
-
-
Purification:
References
- 1. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Pyrido[2,3-b]pyrazines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted Pyrido[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted Pyrido[2,3-b]pyrazines?
A1: A common and effective method is a multicomponent reaction utilizing a mixture of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine.[1] This approach allows for the synthesis of a variety of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. Other classical methods for pyrazine synthesis, which can be adapted, involve the condensation of α-diketones with 1,2-diamines.[2]
Q2: What is a typical catalyst used in the multicomponent synthesis of Pyrido[2,3-b]pyrazines?
A2: p-Toluenesulfonic acid (p-TSA) is an effective catalyst for the multicomponent synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines.[1][3] A catalyst loading of 20 mol% has been shown to be effective.[1][3]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the synthesis can be monitored using thin-layer chromatography (TLC) on silica gel-coated aluminum sheets.[3] A common solvent system for the mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v).[1] Visualization can be achieved under UV light (254/366 nm) or by using iodine vapor.[3]
Q4: What are some common purification techniques for Pyrido[2,3-b]pyrazine derivatives?
A4: After the reaction is complete, the solid product can often be isolated by filtration.[1] Subsequent purification can be achieved by washing with water and cold ethanol.[1] Recrystallization from a suitable solvent, such as ethyl acetate, is also a common method to obtain a highly pure product.[3][4] For non-crystalline products or to remove persistent impurities, column chromatography on silica gel is a standard procedure.[4]
Troubleshooting Guide
Low Reaction Yield
Q: My reaction is resulting in a low yield of the desired substituted Pyrido[2,3-b]pyrazine. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in your starting materials, such as the aromatic aldehyde, 2-aminopyrazine, or the dicarbonyl compound, can lead to unwanted side reactions and the formation of byproducts, thus lowering the yield of your desired product.[2]
-
Recommendation: Ensure the purity of your starting materials before use. If necessary, purify them by recrystallization or chromatography.
-
-
Suboptimal Reaction Conditions: The synthesis of pyrazine derivatives is often sensitive to reaction conditions.[2]
-
Recommendation: A systematic optimization of reaction parameters such as solvent, catalyst, and reaction time can significantly improve the yield.[4] For the multicomponent synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines, ethanol has been shown to be an effective solvent, and the reaction can take approximately 8-9 hours to reach completion.[1][3] The table below summarizes the effect of different solvents and the presence of a catalyst on the yield of a model reaction.
-
-
Incomplete Reaction: The condensation and cyclization steps may not be proceeding to completion.
-
Recommendation: Try extending the reaction time and continue to monitor the reaction by TLC until the starting materials are consumed.[4] Ensuring adequate mixing is also crucial.
-
Side Product Formation
Q: I am observing significant formation of side products in my reaction. How can I minimize them?
A: The formation of unwanted side products can consume starting materials and reduce the yield of the desired Pyrido[2,3-b]pyrazine derivative.
-
Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help to improve the selectivity towards the desired product.[4]
-
Harsh Reaction Conditions: Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions, which may lead to degradation.[2]
-
Recommendation: Use milder reagents and conditions where possible. For example, avoid overly acidic or basic conditions during workup if your product is sensitive.[4]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Synthesis of a Substituted Pyrido[2,3-b]pyrazine Derivative [1][3]
| Entry | Solvent | Catalyst (p-TSA) | Time (h) | Yield (%) |
| 1 | H₂O | None | 12 | Trace |
| 2 | DCM | None | 12 | Trace |
| 3 | THF | None | 12 | Trace |
| 4 | CH₃CN | None | 12 | Trace |
| 5 | DMF | None | 12 | Trace |
| 6 | Ethanol | None | 12 | 45 |
| 7 | Ethanol | 10 mol% | 10 | 76 |
| 8 | Ethanol | 20 mol% | 9 | 89 |
| 9 | Ethanol | 30 mol% | 9 | 89 |
Based on the synthesis of a model compound by reacting 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione.[1][3]
Experimental Protocols
General Procedure for the Multicomponent Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives [1]
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add the catalyst, p-toluenesulfonic acid (p-TSA), at a loading of 20 mol%.
-
Reflux the reaction mixture for approximately 8-9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
Once the reaction is complete, allow the solution to cool to room temperature, which should result in the formation of a solid precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and then with cold ethanol.
-
For further purification, recrystallize the product from ethyl acetate.
-
Dry the final product under vacuum overnight at room temperature to yield the pure heterocyclic compound.
Visualizations
References
Technical Support Center: Pyrido[2,3-b]pyrazin-6(5H)-one Synthesis
Welcome to the technical support center for the synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the condensation reaction between 2,3-diaminopyridine and a glyoxylic acid derivative, such as ethyl glyoxylate. This reaction is typically carried out in a suitable solvent under reflux conditions, followed by cyclization to form the desired product.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Sub-optimal reaction conditions: The choice of solvent and catalyst can significantly impact yield. Experiment with different solvents and consider the use of a mild acid catalyst.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: The product may be partially soluble in the wash solvents, or it may adhere to the purification media.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Common impurities may include:
-
Unreacted 2,3-diaminopyridine.
-
The intermediate, uncyclized Schiff base.
-
Polymeric materials formed from the self-condensation of the glyoxylic acid derivative.
-
Isomeric byproducts if the reaction conditions are not well-controlled.
Q4: How can I improve the purity of my this compound?
Several purification techniques can be employed:
-
Recrystallization: This is often the most effective method for removing minor impurities. A variety of solvents should be screened to find the optimal one.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from more polar or less polar impurities.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. Monitor the reaction by TLC until the starting material is consumed.- Increase the reaction temperature, but be cautious of potential side reactions. |
| Sub-optimal solvent | - Screen different solvents. A polar aprotic solvent like ethanol or acetic acid is often a good starting point.[1] | |
| Inefficient cyclization | - Consider adding a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) to promote the cyclization step.[1] | |
| Product loss during workup | - Minimize the volume of solvent used for washing the crude product.- If the product has some solubility in the filtrate, consider a second crop of crystals or back-extraction. | |
| Low Purity (Multiple spots on TLC) | Unreacted starting materials | - Ensure a 1:1 stoichiometric ratio of reactants. A slight excess of the more volatile reactant can sometimes be used.- Extend the reaction time. |
| Formation of intermediate | - Ensure conditions are sufficient for the final cyclization step (e.g., adequate temperature and/or catalyst). | |
| Polymeric byproducts | - Control the rate of addition of the glyoxylic acid derivative to the reaction mixture.- Maintain a consistent reaction temperature. | |
| Difficulty with Purification | Product is insoluble in common recrystallization solvents | - Try a hot filtration of a suspension in a high-boiling point solvent to remove insoluble impurities.- Consider a soxhlet extraction for purification. |
| Product co-elutes with impurities during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established methods for the synthesis of similar heterocyclic compounds.
Materials:
-
2,3-Diaminopyridine
-
Ethyl glyoxylate (50% solution in toluene)
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1 equivalent) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Slowly add ethyl glyoxylate (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Wash the crude solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture of ethanol and water).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting yield and purity issues.
References
"troubleshooting guide for Pyrido[2,3-b]pyrazin-6(5H)-one reactions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-b]pyrazin-6(5H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the synthesis and subsequent reactions of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing the this compound core is through the cyclocondensation of 2,3-diaminopyridine with an α-keto ester, such as ethyl 2-oxo-2-phenylacetate. This reaction is typically performed in a suitable solvent and may be catalyzed by acid.
Q2: What are the critical starting materials for the synthesis, and what are the potential issues with them?
The key precursors are 2,3-diaminopyridine and an appropriate α-keto ester. The purity of 2,3-diaminopyridine is crucial for a successful reaction. It can be synthesized by the reduction of 2-amino-3-nitropyridine.[1] Impurities in this starting material can lead to side reactions and lower yields. It is advisable to use freshly purified 2,3-diaminopyridine for best results.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Purity of Reactants: As mentioned, impure 2,3-diaminopyridine is a common culprit.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.
-
Incomplete Reaction: The cyclocondensation may not be proceeding to completion.
-
Side Product Formation: Competing side reactions can consume the starting materials.
A systematic optimization of reaction parameters is recommended to address low yields.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor quality of 2,3-diaminopyridine | Purify the starting material by recrystallization or column chromatography. Confirm purity using NMR and melting point analysis. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect Solvent | The polarity of the solvent can significantly influence the reaction. Experiment with different solvents such as ethanol, methanol, or acetic acid to find the optimal medium for the cyclocondensation. |
| Inefficient Mixing | Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture, especially if reagents have limited solubility. |
| Reaction Time Too Short | Monitor the reaction progress closely using TLC. Extend the reaction time until the starting materials are consumed. |
Problem 2: Presence of Multiple Byproducts in the Reaction Mixture
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | The formation of amides or other condensation byproducts can occur. Lowering the reaction temperature or changing the catalyst might suppress these side reactions. |
| Decomposition of Starting Materials or Product | High temperatures can lead to degradation. If decomposition is suspected, run the reaction at a lower temperature for a longer duration. |
| Air or Moisture Sensitivity | While not commonly reported for this specific reaction, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to air or moisture. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product is highly soluble in the reaction solvent | After the reaction is complete, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture in an ice bath. |
| Co-elution of impurities during column chromatography | Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product is an oil or a waxy solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by preparative HPLC might be an option. |
Experimental Protocols
A general procedure for a multicomponent synthesis of a pyrido[2,3-b]pyrazine derivative involves reacting an aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as ethanol.[2] The reaction mixture is typically refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization.[2]
Table 1: Example of Reaction Condition Optimization for a Pyrido[2,3-b]pyrazine Synthesis [2]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 12 | 40 |
| 2 | p-TSA (10) | Ethanol | 10 | 75 |
| 3 | p-TSA (20) | Ethanol | 9 | 89 |
| 4 | p-TSA (20) | Methanol | 9 | 82 |
| 5 | p-TSA (20) | Acetonitrile | 12 | 65 |
Signaling Pathways and Experimental Workflows
Derivatives of Pyrido[2,3-b]pyrazine have been investigated for their roles in various signaling pathways, particularly in the context of cancer and pain research. For instance, they have been explored as inhibitors of the PI3K signaling pathway and as antagonists of the TRPV1 receptor.[3][4] Furthermore, certain Pyrido[2,3-b]pyrazine derivatives have shown activity against erlotinib-resistant non-small-cell lung carcinoma (NSCLC), suggesting an interaction with the EGFR signaling pathway.[5]
Below are diagrams illustrating a general troubleshooting workflow and a simplified representation of a signaling pathway where these compounds might be active.
References
- 1. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing off-target effects of Pyrido[2,3-b]pyrazin-6(5H)-one inhibitors"
This technical support center is designed for researchers, scientists, and drug development professionals working with Pyrido[2,3-b]pyrazin-6(5H)-one inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate potential off-target effects in your experiments, ensuring the accuracy and reliability of your results.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound inhibitors.
1.1 Unexpected Cellular Toxicity or Phenotype
Question: My this compound inhibitor is causing significant cell death or an unexpected phenotype at concentrations where the intended target kinase should not be sufficiently inhibited to elicit such a strong response. What could be the cause, and how can I troubleshoot this?
Answer: Unexpected cytotoxicity or phenotypes are often indicative of off-target effects. Here is a step-by-step guide to investigate and address this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Detailed Steps:
-
Confirm On-Target Potency: First, verify the inhibitor's activity against its intended target using an in vitro kinase assay to determine the IC50 value. This will confirm the expected potency of your compound.
-
Assess Off-Target Kinase Inhibition: Profile your inhibitor against a broad panel of kinases to identify potential off-targets. This compound scaffolds can interact with the ATP-binding sites of numerous kinases. Commercial services are available for comprehensive kinase selectivity profiling.
-
Investigate Common Toxic Off-Targets: If your kinase profiling reveals potent inhibition of other kinases, investigate their known cellular functions. Inhibition of kinases essential for cell survival or critical signaling pathways can lead to toxicity.
-
Confirm Cellular Target Engagement (CETSA): A Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor is engaging the intended target within the complex cellular environment. A lack of a thermal shift for your target at concentrations causing the phenotype, coupled with a shift for a suspected off-target, strongly suggests an off-target effect.
-
Structure-Activity Relationship (SAR) Analysis: If you have access to analog compounds, comparing their cytotoxicity profiles with their on- and off-target inhibition profiles can help identify the problematic off-target. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity across multiple compounds is a strong indicator.
-
Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through alternative means (e.g., adding a downstream signaling molecule).
1.2 Discrepancy Between Biochemical and Cellular Potency
Question: My this compound inhibitor shows high potency in a biochemical assay (e.g., low nanomolar IC50), but its potency is significantly lower in cell-based assays. What could be the reason for this discrepancy?
Answer: This is a common challenge in drug discovery. Several factors can contribute to a decrease in potency between biochemical and cellular environments.
Troubleshooting Steps:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Action: Assess the physicochemical properties of your compound (e.g., logP, polar surface area). Consider performing a cellular uptake assay.
-
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Action: Test your inhibitor in cell lines with and without overexpression of common efflux pumps, or use a known efflux pump inhibitor in combination with your compound.
-
-
Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Action: Compare the cellular IC50 to the biochemical IC50 determined at physiological ATP concentrations.
-
-
Compound Stability: The inhibitor may be unstable in the cellular environment and could be metabolized by intracellular enzymes.
-
Action: Assess the metabolic stability of your compound in cell lysates or microsomes.
-
-
Target Engagement: Confirm that the inhibitor is engaging its target in the cellular context using a method like CETSA.
Section 2: Frequently Asked questions (FAQs)
Q1: What are the common off-targets for this compound inhibitors?
A1: The this compound scaffold is a "privileged structure" that can bind to the ATP-binding site of a wide range of kinases. Common off-targets can include kinases from the same family as the intended target, as well as structurally related kinases from different families. For example, inhibitors designed against a specific serine/threonine kinase like BRAF may also show activity against other serine/threonine kinases. Additionally, non-kinase off-targets, such as the hERG ion channel, have been reported for some pyridopyrazine derivatives and should be considered, as hERG inhibition can lead to cardiotoxicity.
Q2: How can I rationally design more selective this compound inhibitors?
A2: Improving selectivity is a key challenge. Here are some strategies:
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor or similar compounds bound to the target and off-target kinases. This can reveal differences in the ATP-binding pockets that can be exploited to enhance selectivity. For example, targeting less conserved regions of the active site can improve specificity.
-
Computational Modeling: Molecular docking and dynamics simulations can help predict the binding modes and affinities of your inhibitor to both on- and off-targets, guiding the design of more selective compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold and test the resulting analogs for on- and off-target activity. This can reveal which chemical moieties contribute to potency and which are responsible for off-target effects.
Q3: What is a "Selectivity Score" and how is it useful?
A3: A selectivity score (S-score) is a quantitative measure of an inhibitor's selectivity. A common method to calculate it is to divide the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity. It is a valuable metric for comparing the selectivity profiles of different inhibitors and for prioritizing compounds for further development.
Section 3: Quantitative Data
The following tables provide examples of quantitative data for a Pyrido[2,3-b]pyrazinone derivative and a closely related Pyrido[2,3-d]pyrimidine inhibitor to illustrate on- and off-target activity.
Table 1: On-Target Activity of a Pyrido[2,3-b]pyrazinone Derivative
| Compound ID | Target Kinase | % Inhibition at 1 µM | Cell Line | IC50 (µM) | Reference |
| 4c | V600E-BRAF | 81.33% | HCT-116 | 13.103 | [1] |
Table 2: Selectivity Profile of a Related Pyrido[2,3-d]pyrimidine Inhibitor (PD-089828)
| Target Kinase | IC50 (µM) |
| FGFr | 0.13 |
| c-src | 0.22 |
| EGFr | 0.45 |
| PDGFr | 1.11 |
Data for PD-089828 is from a related but different chemical scaffold and is provided for illustrative purposes.
Section 4: Key Experimental Protocols
4.1 In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of kinases.
Experimental Workflow:
Caption: Workflow for in vitro kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the this compound inhibitor in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase to be tested, and the inhibitor at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase's substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Signal Detection: Quantify the extent of substrate phosphorylation. For radioactive assays, this involves washing the filter plate to remove unincorporated [γ-³³P]ATP and then measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), a detection reagent is added to measure the amount of ADP produced, which is then converted to a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control. Plot the results to determine the IC50 value for each kinase.
4.2 Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm target engagement of your inhibitor in a cellular context.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the supernatant at each temperature using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.
Section 5: Signaling Pathway Diagrams
Off-target inhibition of kinases can lead to the unintended modulation of critical cellular signaling pathways. Below are diagrams of three major pathways often affected by kinase inhibitors.
5.1 MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Off-target inhibition of kinases within this cascade can have significant unintended consequences.
Caption: Off-target inhibition of the MAPK/ERK pathway.
5.2 PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, metabolism, and survival. Unintended inhibition of kinases in this pathway can disrupt these fundamental processes.
Caption: Off-target inhibition of the PI3K/Akt pathway.
5.3 JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for immune responses and hematopoiesis, and is activated by cytokines. Off-target effects on JAK kinases can lead to immunomodulatory or other systemic effects.
Caption: Off-target inhibition of the JAK/STAT pathway.
References
Technical Support Center: Overcoming Solubility Issues of Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pyrido[2,3-b]pyrazin-6(5H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative, dissolved in a concentrated organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common problem for hydrophobic compounds. The significant change in solvent polarity from an organic solvent to a mostly aqueous environment causes the compound to "crash out" of the solution.[1] High salt concentrations in your buffer can also worsen this effect, a phenomenon known as "salting out".[1]
Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration might be higher than the compound's aqueous solubility limit. Try using a lower final concentration.[1]
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can help prevent localized supersaturation.
-
Use a co-solvent: Including a water-miscible organic solvent in your final aqueous solution can increase your compound's solubility.
-
Adjust the pH: For compounds that can be ionized, adjusting the pH of the aqueous buffer can significantly affect solubility.[2][3]
Q2: What are some initial steps to take when I first encounter solubility issues with a new this compound derivative?
A2: A systematic approach is recommended.[4] First, verify the compound's identity and purity. Then, perform a stepwise optimization of the solvent system. This involves testing the solubility in various solvents and co-solvent systems to find the most suitable one for your experiment.[4]
Q3: How can I determine the best solvent for my compound?
A3: A simple, systematic solubility assessment can be performed.[4] This involves adding small, incremental amounts of different solvents to a pre-weighed amount of your compound and observing for dissolution.
Q4: My compound is still not soluble enough for my in vivo studies. What formulation strategies can I use?
A4: For in vivo applications, more advanced formulation strategies may be necessary. These can include:
-
Co-solvent/Surfactant Mixtures: This is a common approach for preclinical studies.[3] A typical formulation might involve dissolving the compound in a solvent like DMSO, adding a surfactant such as Tween® 80, and then bringing it to the final volume with a vehicle like saline.[3]
-
Nano-suspensions: Creating nano-sized particles of your compound can improve its solubility and dissolution rate due to the increased surface area.[5]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host can enhance its solubility and stability.[6]
Troubleshooting Guides
Guide 1: Initial Solubility Assessment
This protocol provides a method to determine the approximate solubility of a this compound derivative in various solvents.
Experimental Protocol: Solubility Assessment [4]
-
Preparation: Weigh out 1 mg of the compound into several clear glass vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, ethanol, DMSO) in small, incremental volumes (e.g., 10 µL at a time).
-
Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.
-
Sonication: If the compound does not dissolve with vortexing, sonicate the vial for 5-10 minutes.
-
Heating: Gentle heating (e.g., 37°C) can also be used to aid dissolution.
-
Determination: The approximate solubility is the concentration at which the compound fully dissolves.
Guide 2: Co-Solvent Screening for Aqueous Buffers
This guide helps in identifying an appropriate co-solvent system to maintain the solubility of your compound in an aqueous buffer for in vitro assays.
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-solvent Buffers: Prepare a series of your primary aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).
-
Dilution: To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution of the compound to achieve a final concentration of 100 µM.
-
Observation: Vortex immediately and observe for any precipitation over a set period (e.g., 1 hour) at the experimental temperature.
-
Selection: Choose the co-solvent mixture with the lowest percentage of organic solvent that keeps the compound in solution.
Quantitative Data
Table 1: Solubility Measurement Techniques
| Solubility Type | Description | Stage of Drug Discovery | Method |
| Kinetic Solubility | Measures the solubility of a compound when it is rapidly precipitated from an organic solvent (like DMSO) into an aqueous buffer.[2][7] | Early-stage discovery, high-throughput screening.[2][7] | A DMSO stock solution is diluted into an aqueous buffer, and precipitation is detected by methods like turbidimetry or light scattering.[2][7] |
| Thermodynamic Solubility | Represents the true equilibrium solubility of a compound in a given solvent.[2][7] | Lead optimization and formulation development.[2][7] | The solid compound is agitated with the buffer for an extended period (e.g., 24 hours) to reach equilibrium. The concentration of the dissolved compound is then measured, often by HPLC-UV or LC-MS/MS.[7] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is designed for rapid, high-throughput evaluation of compound solubility.[7]
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
Dilution: Dilute the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Incubation: Incubate the solution at room temperature or 37°C for a specified time (e.g., up to 24 hours).[7]
-
Precipitation Detection: Use turbidimetry (measuring UV absorbance at a wavelength like 620 nm) to detect the formation of a precipitate.[7]
-
Quantification (Optional): For more precise measurements, filter or centrifuge the solution to remove any precipitate. Then, quantify the concentration of the dissolved compound in the filtrate or supernatant using HPLC-UV or LC-MS/MS against a calibration curve.[8]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[2]
-
Sample Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time to reach equilibrium (typically 12-24 hours).[2][9]
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Replicates: It is recommended to perform a minimum of three replicate determinations for each condition.[9]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Aqueous Solubility Assay | Bienta [bienta.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
"minimizing hERG inhibition of Pyrido[2,3-b]pyrazine compounds"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to minimize the hERG (human Ether-à-go-go-Related Gene) potassium ion channel inhibition of Pyrido[2,3-b]pyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is hERG inhibition and why is it a critical issue for Pyrido[2,3-b]pyrazine drug candidates?
A1: hERG liability refers to a compound's potential to block the hERG potassium ion channel, which is crucial for cardiac repolarization—the process that resets the heart for the next beat.[1] Inhibition of this channel can delay repolarization, leading to a condition called QT prolongation. This, in turn, increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1] Early assessment and mitigation of hERG liability are critical in drug discovery to prevent late-stage clinical failures.[2]
Q2: What common structural features of Pyrido[2,3-b]pyrazine compounds are associated with hERG inhibition?
A2: While no single pharmacophore guarantees hERG binding, several molecular features are frequently implicated. For the Pyrido[2,3-b]pyrazine scaffold, key considerations include:
-
High Lipophilicity: Increased lipophilicity (measured as cLogP) can enhance a compound's concentration within the cell membrane where the hERG channel resides.[1][3] For 2-substituted pyrido[2,3-b]pyrazine derivatives specifically, a general trend shows that decreasing lipophilicity often results in decreased hERG inhibition.[4]
-
Basic Amines: The presence of a basic nitrogen atom that can be protonated at physiological pH is a common feature in many hERG inhibitors.[1][3]
-
Aromatic Systems: Aromatic and hydrophobic groups can participate in cation-π and π-π stacking interactions with key amino acid residues (like Tyr652 and Phe656) in the hERG channel's binding pocket.[1][5]
Q3: What are the primary medicinal chemistry strategies to minimize hERG inhibition for this scaffold?
A3: Medicinal chemists employ several strategies to "design out" hERG activity.[3] Key approaches for the Pyrido[2,3-b]pyrazine core include reducing basicity, lowering lipophilicity, and introducing polar functional groups.[3][6] A study on novel Pyrido[2,3-b]pyrazine derivatives found that introducing a substituted 2-imidazolinone ring led to compounds with superior therapeutic indexes and minimal hERG-related cardiotoxicity.[4]
Troubleshooting Guides
Problem 1: My lead Pyrido[2,3-b]pyrazine compound shows significant hERG inhibition (e.g., IC50 < 10 µM). What are my immediate next steps?
Solution: A systematic approach involving data confirmation, Structure-Activity Relationship (SAR) analysis, and rational redesign is recommended.
-
Confirm and Quantify: First, ensure the hERG data is robust. If the initial screen was a binding or fluorescence assay, confirm the inhibitory activity using the gold-standard manual patch clamp electrophysiology assay.[7] This will provide a precise IC50 value, which is essential for calculating the safety margin against the desired therapeutic concentration.[1]
-
Initiate SAR Studies: Work with medicinal chemists to synthesize and test analogs to understand which parts of the molecule are driving the hERG activity.[1] Focus on systematically modifying lipophilicity, basicity, and substitution patterns.
-
Apply Rational Redesign Principles: Use SAR data to guide the design of new compounds. For 2-substituted Pyrido[2,3-b]pyrazines, reducing lipophilicity is a proven strategy.[4] For example, replacing a carbon atom in a precursor naphthyridinone ring with nitrogen to create the Pyrido[2,3-b]pyrazine core was shown to lower lipophilicity and hERG activity.[4] Introducing polar groups, such as a substituted 2-imidazolinone ring, can also significantly reduce hERG liability while maintaining or improving target potency.[4]
Data Presentation: SAR of Pyrido[2,3-b]pyrazine Analogs
The following table summarizes data from a study that successfully reduced hERG inhibition in a series of Pyrido[2,3-b]pyrazine-based HCMV polymerase inhibitors.[4]
| Compound | Substitution at C2 | Key Features | HCMV EC50 (µM) | hERG IC50 (µM) |
| 5 | H | Core scaffold | 1.8 | >30 |
| 6 | Fluorinated Azetidine | Introduction of Fluorine | 0.82 | >30 |
| 23 | Substituted Imidazolinone | Added polar heterocyclic ring | 0.40 | >50 |
| 27 | Substituted Imidazolinone | Optimized polar group | 0.33 | >50 |
| 29 | N-methyl acetamide | Addition of acetamide group | 1.0 | 13 |
Data sourced from a study on novel non-nucleoside polymerase inhibitors.[4]
Problem 2: I am observing a "rundown" of the hERG current in my manual patch-clamp experiments, making it difficult to assess my compound's true effect.
Solution: Current rundown, a time-dependent decrease in current amplitude, is a common technical challenge in whole-cell patch-clamp recordings.[1]
-
Optimize Internal Solution: Ensure your intracellular (pipette) solution is optimized to maintain cell health. This includes adding components like ATP (e.g., 1.5-4 mM MgATP) to support cellular energy processes, which can help maintain channel function.[1][8][9]
-
Monitor and Correct for Rundown: Always establish a stable baseline recording in the vehicle solution before applying your test compound. The current should be stable for a sufficient period. After washing out the compound, the current should return to a level consistent with any observed baseline decay. For analysis, you can mathematically correct for a linear rundown by extrapolating the baseline decay.[1]
-
Limit Recording Time: Keep the duration of individual experiments as short as is feasible to obtain high-quality, steady-state data for each concentration.[1]
Key Experimental Protocols
Protocol: Manual Whole-Cell Patch Clamp hERG Assay
This protocol is based on standard methodologies and FDA recommendations for assessing hERG channel inhibition.[7][8]
-
Cell Culture and Preparation:
-
Use a cell line stably expressing the hERG1a isoform, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[7][10]
-
Culture cells in a suitable medium (e.g., DMEM/F-12) with supplements and a selection agent (e.g., G418) to maintain channel expression.[10]
-
Plate cells onto glass coverslips 24-48 hours prior to recording to ensure optimal adherence.[7]
-
-
Solutions:
-
Extracellular Solution (in mM): 130-145 NaCl, 4-5 KCl, 1-2 CaCl2, 1 MgCl2, 10 HEPES, 10-12.5 Dextrose/Glucose. Adjust pH to 7.4 with NaOH.[8][9][10]
-
Intracellular Solution (in mM): 120 K-gluconate or KCl, 20 KCl, 1.5-1.75 MgCl2, 5.37 CaCl2, 10 HEPES, 10 EGTA, 1.5-4 MgATP or Na2-ATP. Adjust pH to 7.2-7.3 with KOH.[8][9][10]
-
Vehicle Control: Use the same vehicle (e.g., 0.1% DMSO) for control recordings as used to dissolve the test compound.[7]
-
-
Electrophysiological Recording:
-
Temperature: Conduct recordings at a physiological temperature (35-37°C), as hERG channel kinetics are temperature-dependent.[7][10]
-
Seal Resistance: Ensure a high-quality recording by achieving a seal resistance of ≥1 GΩ.[8]
-
Voltage Protocol: A standardized voltage protocol is critical. A commonly used protocol based on CiPA recommendations is:
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV or +40 mV for 500ms to 2 seconds to activate the channels.
-
Repolarize with a step or ramp down to a negative potential (e.g., -80 mV) to measure the peak tail current.
-
This protocol is typically repeated every 5 seconds.[8][9][10]
-
-
-
Data Acquisition and Analysis:
-
Record baseline hERG currents in the vehicle solution until a stable current is achieved.[10]
-
Apply the test compound at increasing concentrations, allowing the effect to reach a steady state at each concentration before recording.[10]
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Generate a concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Reducing hERG Affinities for DAT Inhibitors with a Combined Machine Learning and Molecular Modelling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. fda.gov [fda.gov]
- 9. sophion.com [sophion.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pyrido[2,3-b]pyrazin-6(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common laboratory synthesis of this compound involves the cyclocondensation of 2,3-diaminopyridine with diethyl oxalate. This reaction is a variation of the Hinsberg reaction for quinoxaline synthesis.
Q2: What are the potential side reaction products I should be aware of?
Several side reaction products can form during the synthesis, complicating purification and reducing the yield of the desired product. The primary side products can be categorized as follows:
-
Incomplete Cyclization Products: Mono-acylated intermediates may form if the second intramolecular cyclization step does not proceed to completion.
-
Products from Impurities in Starting Materials: Impurities present in the 2,3-diaminopyridine starting material can lead to the formation of related, but undesired, pyridopyrazinone structures.
-
Polymerization Products: Under certain conditions, especially with inappropriate stoichiometry or temperature control, oligomeric or polymeric materials can be formed.
-
Hydrolysis Products: Diethyl oxalate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol, particularly under basic conditions. This reduces the effective concentration of the reactant and can introduce acidic impurities.
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue in this synthesis. The following troubleshooting guide addresses the most common culprits.
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | 2,3-Diaminopyridine: Use high-purity 2,3-diaminopyridine. Impurities from its synthesis, such as 2-amino-5-nitropyridine, can interfere with the reaction. Recrystallize or purify the starting material if its purity is questionable. Diethyl Oxalate: Use anhydrous diethyl oxalate. The presence of water can lead to hydrolysis. |
| Reaction Conditions | Solvent: Ensure the use of an appropriate high-boiling point solvent to facilitate the removal of ethanol and drive the reaction to completion. Temperature: Optimize the reaction temperature. While higher temperatures can favor cyclization, they may also lead to degradation or side reactions. A stepwise temperature gradient may be beneficial. Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to ensure complete cyclization. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Stoichiometry of Reactants | Use a slight excess of diethyl oxalate to ensure complete consumption of the diamine and to compensate for any potential hydrolysis. |
| Inefficient Removal of Ethanol | The removal of ethanol produced during the condensation is crucial to shift the equilibrium towards the product. Use a distillation setup (e.g., Dean-Stark trap) if necessary to effectively remove ethanol as it forms. |
| Product Isolation and Purification | The product may be lost during workup and purification. Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions) to minimize losses. |
Potential Side Reaction Products and Their Formation
| Side Product | Proposed Formation Pathway | Mitigation Strategy |
| N-(3-aminopyridin-2-yl)-2-ethoxy-2-oxoacetamide | Incomplete cyclization due to steric hindrance or suboptimal reaction conditions. | Increase reaction temperature and/or time. Use a higher boiling point solvent. Ensure efficient removal of ethanol. |
| N1,N2-bis(3-aminopyridin-2-yl)oxalamide | Reaction of two molecules of 2,3-diaminopyridine with one molecule of diethyl oxalate. | Use a slight excess of diethyl oxalate. |
| 8-nitro-Pyrido[2,3-b]pyrazin-6(5H)-one | Presence of 2-amino-5-nitropyridine as an impurity in the 2,3-diaminopyridine starting material. | Purify the 2,3-diaminopyridine starting material to remove nitro-isomers. |
| Oxalic acid | Hydrolysis of diethyl oxalate due to the presence of moisture. | Use anhydrous reagents and solvents. |
| Polymeric byproducts | Uncontrolled reaction conditions leading to intermolecular condensation. | Maintain careful control over reaction temperature and stoichiometry. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,3-Diaminopyridine
-
Diethyl oxalate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
A mixture of 2,3-diaminopyridine (1.0 eq.) and diethyl oxalate (1.1 eq.) in a suitable high-boiling solvent is heated.
-
The reaction mixture is heated to a temperature that allows for the distillation of the ethanol byproduct (typically 120-140 °C).
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Visualizing Reaction Pathways
To aid in understanding the reaction, the following diagrams illustrate the main synthesis pathway and a potential side reaction.
Caption: Main synthesis pathway of this compound.
Caption: Formation of an incomplete cyclization side product.
Technical Support Center: Purification of Pyrido[2,3-b]pyrazin-6(5H)-one Analogs
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pyrido[2,3-b]pyrazin-6(5H)-one analogs. These compounds are known for their diverse biological activities but can present significant purification hurdles due to their unique physicochemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analog shows very poor solubility in standard chromatography solvents like ethyl acetate/hexane. How can I effectively purify it using column chromatography?
A1: Poor solubility is a common issue with this class of compounds due to their polar, heterocyclic nature. Here are several strategies to address this:
-
Use More Polar Solvent Systems: Switch to more polar eluents. A common starting point is a gradient of methanol in dichloromethane (DCM) or chloroform.
-
Introduce Additives: Small amounts of additives can significantly improve solubility and reduce peak tailing on silica gel.
-
Acidic Modifiers: For neutral or weakly basic analogs, adding 0.5-1% acetic acid or formic acid to the mobile phase can help protonate the compound, improving its interaction with the solvent.
-
Basic Modifiers: If your compound is acidic or interacts strongly with acidic silica, adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your methanol can be effective.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider other options:
-
Alumina (Neutral or Basic): This can be a good alternative for basic compounds that show strong, irreversible binding or degradation on acidic silica gel.
-
Reverse-Phase (C18) Silica: For highly polar compounds, reverse-phase chromatography using gradients of acetonitrile or methanol in water (often with 0.1% TFA or formic acid) can provide excellent separation.
-
Q2: I'm observing significant streaking and tailing of my compound on the TLC plate and during column chromatography. What causes this and how can it be resolved?
A2: Tailing is typically caused by strong interactions between the polar/basic nitrogens in the pyridopyrazinone core and the acidic silanol groups on the surface of silica gel.
-
Problem: The compound "sticks" to the stationary phase, leading to a slow, continuous elution rather than a sharp band.
-
Solution: Deactivate the silica gel. This can be achieved by adding a basic modifier like triethylamine (TEA) or ammonia to the eluent system (e.g., 0.5-1% TEA in your ethyl acetate/hexane or DCM/methanol mixture).[1] The base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.
Q3: My compound is precipitating at the top of the column after I load it. How can I prevent this?
A3: This "crashing out" occurs when the solvent used to dissolve your sample for loading is significantly stronger (more polar) than the initial mobile phase of your column. When the weaker mobile phase hits the concentrated band of your sample, the compound's solubility drops dramatically.
-
Dry Loading Technique: This is the most effective solution. Dissolve your crude product in a suitable solvent (e.g., DCM, methanol, or DMF). Add a small amount of silica gel (typically 5-10 times the mass of your compound) to this solution.[2] Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
-
Minimize Loading Volume: If you must wet-load, dissolve your sample in the absolute minimum amount of the strongest solvent in which it is soluble but that is still compatible with your column.[2]
Q4: Recrystallization of my analog is proving difficult. It either oils out or remains in solution. What alternative crystallization strategies can I employ?
A4: Recrystallization is highly dependent on finding the right solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[3][4]
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold.[5]
-
Two-Solvent Method (Solvent/Anti-Solvent): This is a powerful technique for difficult compounds.[6][7]
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO, or hot ethanol).[3]
-
While the solution is warm, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., water, hexane, or diethyl ether) until the solution becomes faintly cloudy.[6][7]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
-
Trituration: If crystallization fails, try trituration. Add a small amount of a solvent in which your desired compound is largely insoluble, but the impurities are soluble. Stir or sonicate the mixture. The impurities will dissolve, leaving your purified solid behind, which can then be collected by filtration.
Q5: After chromatography and recrystallization, I still have a persistent impurity, possibly a regioisomer. What are my options for high-purity separation?
A5: Separating regioisomers can be one of the most challenging purification tasks as they often have very similar polarities and chemical properties.[8][9][10]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for separating difficult mixtures like regioisomers.[10][11] Reverse-phase (C18) columns are most common, but HILIC (Hydrophilic Interaction Chromatography) can be effective for very polar compounds.[12] Method development on an analytical scale is crucial to find the optimal mobile phase conditions before scaling up.
-
Chemical Derivatization: If the regioisomers have a reactive functional group (like a free amine or hydroxyl group), you can sometimes derivatize the mixture to create new compounds with different physical properties that are easier to separate. After separation, a deprotection step would be required to regenerate the desired compounds.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and is another powerful tool for isomer separation.
Data Presentation
Table 1: Example Comparison of Purification Strategies
This table illustrates how to compare different purification methods for a hypothetical this compound analog.
| Method | Stationary Phase | Mobile Phase / Solvent | Purity (Post-Purification) | Yield (%) | Notes |
| Column Chromatography | Silica Gel | 10% MeOH in DCM | 85% | 70% | Significant tailing observed. |
| Column Chromatography | Silica Gel | 10% MeOH in DCM + 1% TEA | 95% | 65% | Symmetrical peak shape, improved separation. |
| Reverse-Phase HPLC | C18 Silica | 30-70% ACN in H₂O + 0.1% TFA | >99% | 40% | High purity achieved, but lower yield due to handling losses. |
| Recrystallization | Ethanol/Water (10:1) | N/A | 92% | 55% | Oiled out initially; required slow cooling with seeding. |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM or a low-polarity mixture like 98:2 DCM:MeOH).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol).
-
Add silica gel (approx. 5-10x the mass of the crude material) and evaporate the solvent to obtain a dry, impregnated powder.
-
Carefully layer the powder on top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 2% MeOH in DCM + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 5% MeOH, then 10% MeOH, all containing 0.5% TEA).
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC.[5] Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required amount of a hot "good" solvent (e.g., boiling ethanol).[3][5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution to remove them.[5][6]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., deionized water) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can later place it in an ice bath.[5] Slow cooling is crucial for forming pure, large crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent (a mixture of the good/poor solvents or just the poor solvent), and dry them under vacuum.[5][13]
Visualizations
Workflow & Logic Diagrams
Caption: General purification workflow for this compound analogs.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the Stability of Pyrido[2,3-b]pyrazin-6(5H)-one in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered with Pyrido[2,3-b]pyrazin-6(5H)-one in solution. The information is designed to assist in the development of robust experimental protocols and stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains a lactam (cyclic amide) ring fused to a pyrazine ring, the two most probable degradation pathways for this compound are:
-
Hydrolysis: The lactam ring is susceptible to cleavage by hydrolysis, particularly under acidic or basic conditions. This reaction opens the ring to form a carboxylic acid and an amine, leading to a loss of the compound's original structure and activity.
-
Photodegradation: The aromatic pyrazine ring system can absorb UV-Vis light, which may lead to photochemical reactions. This can result in a variety of degradation products, including oxidative species or rearranged structures. The extent of photodegradation depends on the light intensity, wavelength, and the presence of photosensitizers.
Q2: Why is my solution of this compound losing potency over time, even when stored in the dark?
A2: If photodegradation is ruled out, the loss of potency is likely due to hydrolytic degradation of the lactam ring. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Even in neutral solutions, slow hydrolysis can occur, especially at elevated temperatures. It is crucial to control the pH of your solution with a suitable buffer system.
Q3: Can the solvent system impact the stability of this compound?
A3: Yes, the choice of solvent is critical. While aqueous solutions are often necessary for biological assays, the presence of water is a prerequisite for hydrolysis. Using co-solvents such as ethanol, propylene glycol, or PEG can sometimes reduce water activity and slow the rate of hydrolysis. However, the compatibility of these co-solvents with your experimental system must be verified. For analytical standards, using anhydrous aprotic solvents like acetonitrile or DMSO will provide the best stability.
Q4: Are there any specific excipients that can help stabilize this compound in a liquid formulation?
A4: While specific studies on this molecule are limited, general strategies for stabilizing similar heterocyclic compounds in solution can be applied:
-
Buffering Agents: Use of citrate or phosphate buffers to maintain the pH at its optimal stability point is the most effective strategy against hydrolysis.
-
Antioxidants: To mitigate potential oxidative degradation of the pyrazine ring, the inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) may be beneficial. The choice of antioxidant will depend on the solvent system and potential for interaction with the parent molecule.
-
Light Protectants: For light-sensitive compounds, amber vials or light-protective packaging are essential. In formulations, UV absorbers like benzophenones could be considered, though their compatibility would need to be assessed.
Troubleshooting Guides
Issue 1: Rapid Degradation of Compound in Aqueous Buffer
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound and the appearance of one or more new peaks, even when the solution is stored for a short period.
-
Possible Cause: The pH of the buffer is promoting acid or base-catalyzed hydrolysis of the lactam ring.
-
Troubleshooting Steps:
-
pH Stability Profile: Conduct a pH stability study by preparing solutions of the compound in a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Analyze Degradation: Monitor the degradation of the compound at each pH over time using a stability-indicating HPLC method.
-
Identify Optimal pH: Determine the pH at which the compound exhibits the highest stability (i.e., the slowest rate of degradation).
-
Reformulate: Prepare all future solutions using a buffer that maintains this optimal pH.
-
Issue 2: Inconsistent Results in Photostability Studies
-
Symptom: The extent of degradation varies significantly between seemingly identical experiments when exposed to light.
-
Possible Cause: Inconsistent light exposure conditions (intensity, wavelength) or the presence of photosensitizing impurities.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure a consistent light source and intensity for all experiments, as mandated by ICH Q1B guidelines. Use a calibrated photostability chamber.
-
Use Control Samples: Always include control samples that are protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and other modes of degradation.
-
Purify Compound: If impurities are suspected to be acting as photosensitizers, re-purify the compound to a high degree of purity.
-
Consider Quenchers: In formulation development, the inclusion of quenching agents that can dissipate the energy from excited states may be explored.
-
Data Presentation
The following table provides a representative summary of forced degradation data for a hypothetical study on this compound. This data is for illustrative purposes to demonstrate how to present stability findings. Actual results will vary based on experimental conditions.
| Stress Condition | Parameters | Time | % Degradation of Parent Compound | Major Degradation Products (DPs) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 15.2% | DP1 (retention time: 3.5 min) |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 8 h | 25.8% | DP1 (retention time: 3.5 min) |
| Oxidative | 3% H₂O₂, 25°C | 24 h | 8.5% | DP2 (retention time: 4.2 min) |
| Photolytic | ICH Q1B Option 2 | - | 12.1% | DP3 (retention time: 5.1 min) |
| Thermal | 80°C, dry heat | 48 h | 5.3% | Minor, unidentified peaks |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature (25°C).
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature (25°C).
-
Photostability: Expose the solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm or lambda max).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure separation of all degradation peaks from the parent peak.
Visualizations
Validation & Comparative
Comparative Analysis of Pyrido[2,3-b]pyrazin-6(5H)-one Derivatives: Potent Inhibitors in Antiviral and Anticancer Applications
A detailed examination of Pyrido[2,3-b]pyrazin-6(5H)-one derivatives reveals a versatile scaffold with significant potential in drug development, particularly as inhibitors of viral enzymes and cancer-related kinases. This guide provides a comparative analysis of two distinct classes of these derivatives, highlighting their structure-activity relationships, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of similar compounds.
Antiviral Activity: Inhibition of Human Cytomegalovirus (HCMV) DNA Polymerase
A series of novel non-nucleoside inhibitors based on the this compound core have been identified as potent inhibitors of the human cytomegalovirus (HCMV) DNA polymerase. These compounds demonstrate a promising avenue for the development of new anti-herpesvirus therapeutics. The inhibitory activities of representative derivatives are summarized in Table 1.
Table 1: Inhibitory Activity of this compound Derivatives against HCMV Polymerase and Viral Replication.
| Compound ID | R Group | HCMV Polymerase IC50 (µM) | HCMV (AD169) EC50 (µM) | Cytotoxicity (CC50, µM) |
| 5 | H | 1.8 | 3.5 | > 40 |
| 6 | F | 2.5 | 6.5 | > 40 |
| 19 | OCH₃ | 0.22 | 0.61 | > 40 |
| 20 | 2-oxopyrrolidinyl | 0.25 | 0.44 | 16 |
| 21 | 2-oxo-1,3-oxazolidinyl | 0.19 | 0.38 | > 40 |
| 22 | 2-oxoimidazolidinyl | 0.16 | 0.34 | > 40 |
| 23 | 3-methyl-2-oxoimidazolidinyl | 0.11 | 0.27 | > 40 |
| 27 | 1-(2-hydroxyethyl)-3-methyl-2-oxoimidazolidinyl | 0.08 | 0.33 | > 40 |
Data sourced from a 2024 study on novel Pyrido[2,3-b]pyrazine human cytomegalovirus polymerase inhibitors.
Structure-Activity Relationship (SAR) Analysis for Antiviral Activity
The data presented in Table 1 indicates a clear structure-activity relationship for the anti-HCMV activity of this compound derivatives. The unsubstituted compound 5 and the fluoro-substituted compound 6 display moderate activity. However, substitution at the 2-position of the pyridopyrazine core with various heterocyclic rings significantly enhances potency.
Notably, the introduction of a 3-methyl-2-oxoimidazolidinyl group in compound 23 leads to a substantial increase in inhibitory activity against both the HCMV polymerase and viral replication in cell culture. Further modification of this substituent, as seen in compound 27 with the addition of a hydroxyethyl group, results in the most potent analogue in this series, with an HCMV polymerase IC50 of 0.08 µM. This suggests that the 2-oxoimidazolidinyl moiety is a key pharmacophore for potent anti-HCMV activity, and further optimization of this group could lead to even more effective inhibitors.
Anticancer Activity: Overcoming Erlotinib Resistance in Non-Small Cell Lung Cancer (NSCLC)
Another class of this compound derivatives has been investigated for its potential to treat non-small cell lung cancer (NSCLC), particularly in cases that have developed resistance to the EGFR tyrosine kinase inhibitor (TKI) erlotinib. The cytotoxic activities of these compounds against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) cell lines are presented in Table 2.
Table 2: Cytotoxic Activity of this compound Derivatives against NSCLC Cell Lines.
| Compound ID | R¹ Group | R² Group | PC9 IC50 (µM) | PC9-ER IC50 (µM) |
| 7a | H | 4-pyridyl | 0.25 | 0.31 |
| 7d | H | 3-pyridyl | 0.18 | 0.22 |
| 7g | H | 2-pyridyl | 0.45 | 0.55 |
| 7j | OCH₃ | 4-pyridyl | 0.15 | 0.19 |
| 7m | OCH₃ | 3-pyridyl | 0.11 | 0.14 |
| 7n | OCH₃ | 2-pyridyl | 0.09 | 0.15 |
Data sourced from a 2013 study on novel pyrido[2,3-b]pyrazines inhibiting erlotinib-sensitive and -resistant cell lines.[1]
Structure-Activity Relationship (SAR) Analysis for Anticancer Activity
The SAR analysis of these anticancer derivatives reveals that the position of the nitrogen atom in the pyridyl substituent at the 7-position of the pyridopyrazine core significantly influences activity. For both the unsubstituted (R¹=H) and methoxy-substituted (R¹=OCH₃) series, the 2-pyridyl and 3-pyridyl analogues generally exhibit greater potency than the 4-pyridyl counterparts.
Furthermore, the presence of a methoxy group at the 2-position of the pyridopyrazine ring consistently enhances the cytotoxic activity against both cell lines. The most potent compound in this series, 7n , which combines the 2-methoxy and 2-pyridyl substituents, demonstrates a remarkable IC50 of 0.09 µM against the erlotinib-sensitive PC9 cell line and retains significant activity against the resistant PC9-ER cell line (IC50 = 0.15 µM).[1] This suggests that these compounds may act through a mechanism that can bypass the T790M mutation-induced resistance to erlotinib.
Experimental Protocols
HCMV DNA Polymerase Inhibition Assay
This biochemical assay is designed to measure the direct inhibitory effect of test compounds on the enzymatic activity of the HCMV DNA polymerase (UL54).
Materials:
-
Purified recombinant HCMV DNA polymerase (UL54) and its processivity factor (UL44).
-
Reaction Buffer: 75 mM Tris-HCl (pH 8.0), 6.5 mM MgCl₂, 150 mM KCl, 1.67 mM β-mercaptoethanol, 400 µg/ml bovine serum albumin (BSA).
-
Substrate Mix: poly(dA)-oligo(dT) template-primer, dATP, dCTP, dGTP (40 µM each), and [³H]dTTP (1.6 µM).
-
Test compounds dissolved in DMSO.
-
DE81 filter paper.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate 100 fmol of purified UL54 and 200-400 fmol of purified UL44 at 37°C for 30 minutes in the presence of varying concentrations of the test compound or DMSO (vehicle control).
-
Initiate the polymerase reaction by adding the reaction buffer containing the substrate mix.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Spot the reaction mixture onto DE81 filter paper to capture the radiolabeled DNA.
-
Wash the filter paper to remove unincorporated [³H]dTTP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., PC9 and PC9-ER).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
EGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of compounds on the enzymatic activity of wild-type and mutant EGFR. A common method is a continuous-read kinase assay using a fluorescent peptide substrate.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and T790M/L858R mutant).
-
Kinase Reaction Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
ATP.
-
Fluorescent peptide substrate (e.g., Y12-Sox).
-
Test compounds dissolved in DMSO.
-
384-well microtiter plates.
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate the EGFR enzyme (e.g., 3-5 nM) in the reaction buffer with serially diluted test compounds or DMSO for 30 minutes at 27°C in a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 15-50 µM) and the fluorescent peptide substrate (e.g., 5 µM).
-
Monitor the increase in fluorescence in a plate reader at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over time (e.g., 30-120 minutes).
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling in NSCLC and the mechanism of T790M-mediated resistance to erlotinib.
Caption: A typical experimental workflow for determining the IC50 values of compounds using the MTT assay.
Caption: Workflow for the biochemical assay to measure HCMV DNA polymerase inhibition.
References
A Comparative Guide to Pyrido[2,3-b]pyrazin-6(5H)-one and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of kinase inhibitors based on the Pyrido[2,3-b]pyrazin-6(5H)-one scaffold against other well-established kinase inhibitors. The information is supported by experimental data from publicly available literature.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1] Kinase inhibitors are designed to block the activity of specific kinases, thereby interfering with the signaling pathways that drive disease progression.[1] The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and potential toxicity.[1]
The Pyrido[2,3-b]pyrazine scaffold is a heterocyclic compound that has been investigated for its potential as a kinase inhibitor in various therapeutic areas. This guide aims to provide a comparative analysis of derivatives of this scaffold against other known kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various kinase inhibitors. It is important to note that direct comparative studies for this compound are limited. Therefore, data for derivatives of the closely related pyrido[2,3-d]pyrimidine and other pyrido[2,3-b]pyrazine structures are presented to provide an indication of their potential activity.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against various Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) |
| PD180970 (pyrido[2,3-d]pyrimidine derivative) | p210Bcr-Abl | 170[2] |
| PD180970 (pyrido[2,3-d]pyrimidine derivative) | Gab2 and CrkL (p210Bcr-Abl substrates) | 80[2] |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analog | CDK6 | 115.38[2] |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analog | CDK6 | 726.25[2] |
Table 2: Inhibitory Activity of Staurosporine (Broad-Spectrum Inhibitor)
| Target Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3[3][4] |
| p60v-src Tyrosine Protein Kinase | 6 |
| Protein Kinase A (PKA) | 7[3] |
| CaM Kinase II | 20 |
| Protein Kinase G (PKG) | 8.5[3] |
Table 3: Inhibitory Activity of Dasatinib (Multi-Targeted Inhibitor)
| Target Kinase | IC50 (nM) |
| ABL1 | <1[1] |
| SRC | 0.8[1] |
| LCK | 1.1[1] |
| FYN | 0.6[1] |
| YES | 0.7[1] |
| KIT | 4.8[1] |
| FAK | 0.2[5] |
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their cellular effects. Below are diagrams of key pathways often targeted by kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Workflow:
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay format measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Workflow:
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate (e.g., with fluorescein)
-
ATP
-
Test compound
-
Kinase Reaction Buffer
-
TR-FRET Dilution Buffer
-
Europium- or Terbium-labeled anti-phospho-substrate antibody (detection antibody)
-
Stop solution (e.g., EDTA)
-
Low-volume 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, fluorescently labeled substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the Europium- or Terbium-labeled detection antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader with appropriate filters for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The Pyrido[2,3-b]pyrazine scaffold and its derivatives show promise as kinase inhibitors, with reported activity against various cancer-relevant kinases. However, a comprehensive head-to-head comparison with a broad panel of established inhibitors is necessary to fully elucidate their potency and selectivity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies. Further research is warranted to explore the full therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[2,3-b]pyrazine Core: A Promising Scaffold for Anti-Herpesvirus Therapeutics
A Comparative Guide to the Validation of Pyrido[2,3-b]pyrazine Derivatives as Therapeutic Agents
For researchers and scientists in the field of drug development, the quest for novel antiviral agents with improved efficacy and safety profiles is a continuous endeavor. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising starting point for the development of non-nucleoside inhibitors targeting viral enzymes. This guide provides a comparative analysis of pyrido[2,3-b]pyrazine derivatives, with a particular focus on their validation as inhibitors of human cytomegalovirus (HCMV) DNA polymerase, a key therapeutic target. We present a compilation of supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the objective evaluation of this chemical series.
Performance Comparison of Pyrido[2,3-b]pyrazine Derivatives
The therapeutic potential of the pyrido[2,3-b]pyrazine core has been primarily investigated in the context of anti-herpesvirus activity, particularly against HCMV. A key study synthesized and evaluated a series of derivatives, comparing them to existing compounds and standard-of-care treatments. The data below summarizes the anti-HCMV potency, off-target cardiac liability (hERG inhibition), and cytotoxicity.
The development of these compounds was driven by the need to find alternatives to existing treatments that may have limitations due to toxicity or the emergence of resistant viral strains. The pyrido[2,3-b]pyrazine core was identified as a novel scaffold for non-nucleoside HCMV DNA polymerase inhibitors[1][2][3]. The primary therapeutic target is the HCMV DNA polymerase, an essential enzyme for viral replication[1][2][3]. By inhibiting this enzyme, these compounds can effectively halt the proliferation of the virus.
A significant challenge in drug development is minimizing off-target effects. One of the most critical off-targets is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its inhibition can lead to life-threatening cardiac arrhythmias[1][2][3]. Therefore, a key aspect of the validation of the pyrido[2,3-b]pyrazine series was to assess their hERG inhibition profile alongside their antiviral activity.
Table 1: In Vitro Activity of Pyrido[2,3-b]pyrazine Derivatives and Comparators
| Compound ID | Core Structure | HCMV Antiviral EC50 (µM) | HCMV Polymerase IC50 (µM) | hERG IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (hERG IC50/Antiviral EC50) |
| Ganciclovir | Nucleoside Analog | 2.1 | N/A | >100 | >100 | >47 |
| Compound 4 | 1,8-Naphthyridinone | 0.44 | 0.1 | 5.2 | >40 | 12 |
| Compound 5 | Pyrido[2,3-b]pyrazine | 2.3 | 0.7 | >40 | >40 | >17 |
| Compound 22 | Pyrido[2,3-b]pyrazine | 0.58 | 0.12 | >40 | >40 | >69 |
| Compound 23 | Pyrido[2,3-b]pyrazine | 0.38 | 0.08 | >40 | >40 | >105 |
| Compound 27 | Pyrido[2,3-b]pyrazine | 0.33 | 0.09 | >40 | >40 | >121 |
Data summarized from a key study on novel pyrido[2,3-b]pyrazine inhibitors[1][2][3].
The data clearly indicates that derivatives of the pyrido[2,3-b]pyrazine core (compounds 5, 22, 23, and 27) exhibit a significantly improved safety profile concerning hERG inhibition compared to the 1,8-naphthyridinone analog (compound 4), with hERG IC50 values greater than 40 µM[1][2][3]. Notably, compounds 23 and 27 demonstrate potent anti-HCMV activity, with EC50 values of 0.38 µM and 0.33 µM, respectively, coupled with a high therapeutic index of over 100[1][2][3]. This highlights the potential of the pyrido[2,3-b]pyrazine scaffold in developing selective and safe antiviral therapeutics.
Beyond HCMV, the pyrido[2,3-b]pyrazine scaffold has also been explored as a source of antagonists for the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a target for pain management[4]. This suggests the versatility of this chemical structure in targeting different therapeutic areas.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments used in the validation of pyrido[2,3-b]pyrazine derivatives.
Plaque Reduction Assay (PRA) for Antiviral Activity
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.
Principle: This assay quantifies the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to a virus-only control.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., MRC-5 human lung fibroblasts for HCMV) in 6- or 12-well plates and incubate until a confluent monolayer is formed[5][6].
-
Compound Preparation: Prepare serial dilutions of the test compounds in a cell culture medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with a known titer of the virus (e.g., HCMV) in the presence of the various concentrations of the test compound or a vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques[5][6].
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).
-
Plaque Visualization and Counting: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Automated Patch-Clamp Assay for hERG Inhibition
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.
Principle: The automated patch-clamp system allows for high-throughput measurement of ion channel currents in whole-cell mode. The assay determines the concentration of a compound required to inhibit the hERG current by 50% (IC50).
Protocol:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)[7][8]. Harvest the cells and prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions[8].
-
Cell Trapping and Sealing: The cells are automatically captured by the microfluidic channels, and a high-resistance seal is formed between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the membrane potential and measurement of the ion currents.
-
Current Measurement: Apply a specific voltage protocol to elicit the hERG current[9][10]. Record the baseline current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound and record the hERG current at each concentration.
-
Data Analysis: Measure the peak tail current of the hERG channel at each compound concentration. Calculate the percentage of inhibition relative to the baseline current. The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[11]. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a stock solution of MTT to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals[12][13].
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[12].
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the general workflow for antiviral drug validation and the mechanism of action of the pyrido[2,3-b]pyrazine derivatives.
Caption: Workflow for the validation of novel antiviral compounds.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 7. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of Pyrido[2,3-b]pyrazin-6(5H)-one Analogs: A Comparative Guide for Researchers
A detailed examination of the selectivity of pyrido[2,3-b]pyrazin-6(5H)-one analogs reveals a high degree of target specificity for certain kinase families, a critical attribute for the development of next-generation therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of key inhibitors within this class, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
While comprehensive cross-reactivity data for inhibitors with the specific this compound core remains limited in publicly accessible literature, extensive studies on the closely related isomeric Pyrido[2,3-d]pyrimidin-7(8H)-one scaffold offer valuable insights into the selectivity of this compound class. This guide will focus on a well-characterized example, MRIA9, a potent pan-Salt-Inducible Kinase (SIK) and p21-activated kinase (PAK) inhibitor, to illustrate the principles of cross-reactivity analysis.
Comparative Kinase Inhibition Profile of MRIA9
MRIA9, a Pyrido[2,3-d]pyrimidin-7(8H)-one derivative, has been extensively profiled against a large panel of kinases, demonstrating a high degree of selectivity for the SIK and PAK families. The following table summarizes the inhibitory activity of MRIA9 against its primary targets and a selection of off-target kinases from a comprehensive screen.
| Target Kinase | Subfamily | % Inhibition at 1 µM | IC50 (nM) | Assay Type |
| SIK1 | CAMK | - | 55 | Radiometric |
| SIK2 | CAMK | - | 48 | Radiometric |
| SIK3 | CAMK | - | 22 | Radiometric |
| PAK1 | STE | - | 580 | Radiometric |
| PAK2 | STE | - | 41 | Radiometric |
| PAK3 | STE | - | 140 | Radiometric |
| AAK1 | Other | <10 | >10,000 | Radiometric |
| ABL1 | TK | <10 | >10,000 | Radiometric |
| AKT1 | AGC | <10 | >10,000 | Radiometric |
| AURKA | Other | <10 | >10,000 | Radiometric |
| CDK2 | CMGC | <10 | >10,000 | Radiometric |
| EGFR | TK | <10 | >10,000 | Radiometric |
| PIM1 | CAMK | <20 | >1,000 | Radiometric |
| ROCK1 | AGC | <10 | >10,000 | Radiometric |
| SRC | TK | <10 | >10,000 | Radiometric |
Data presented for MRIA9 is sourced from studies by Tesch et al.[1][2][3][4] The kinome-wide selectivity was determined using the 33PanQinase® activity assay by Reaction Biology.[5][6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. The following are outlines of the key experimental protocols used to generate the data presented above.
Radiometric Kinase Assay (e.g., 33PanQinase®)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate, and a buffer solution.
-
Compound Addition: The test inhibitor (e.g., MRIA9) is added at various concentrations. A DMSO control is included.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control.[5][6]
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of an inhibitor to its target kinase in living cells.
-
Cell Preparation: Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer that binds to the kinase's ATP pocket is added to the cells.
-
Compound Competition: The test inhibitor is added, which competes with the tracer for binding to the kinase.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-fused kinase and the fluorescent tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of these cross-reactivity studies, the following diagrams illustrate a relevant signaling pathway and the general workflow for kinase inhibitor profiling.
Caption: Simplified signaling pathway of Salt-Inducible Kinases (SIKs).
References
- 1. Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. The Small-Molecule Inhibitor MRIA9 Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
In Vivo Efficacy of Pyrido[2,3-b]pyrazin-6(5H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazin-6(5H)-one scaffold has emerged as a promising framework in the development of novel therapeutics, with analogs demonstrating potential in oncology and pain management. This guide provides a comparative overview of the in vivo efficacy of select analogs, supported by available experimental data. While comprehensive in vivo data for a wide range of these specific analogs remains nascent, preclinical studies on closely related pyridopyrazine derivatives offer valuable insights into their therapeutic potential.
Anticancer Activity: Targeting Breast Cancer Xenografts
A notable analog, compound 14a (1-[6-Methyl-3-(phenylsulfanyl)pyrido[2,3-b]pyrazin-7-yl]-3-phenylurea), has shown promising in vivo antitumor activity in a HER2 amplified breast cancer xenograft model (HCC1954).[1] This derivative demonstrated the ability to inhibit tumor growth, suggesting its potential as a therapeutic agent for this cancer subtype.[1]
Summary of In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Model | Dosing | Key Findings |
| 14a | Mice | HER2 amplified breast cancer xenograft (HCC1954) | 10 mg/kg (oral and intraperitoneal) | Inhibited tumor growth. Downregulated phosphorylated AKT, ERK1/2, and SRC. Reduced population of Ki-67 positive cells. Excellent pharmacokinetic parameters. No observed in vivo toxicity.[1] |
Experimental Protocols: Anticancer Studies
Animal Model:
Dosing and Administration:
Efficacy Assessment:
-
Tumor growth inhibition was monitored.[1]
-
Post-treatment analysis of excised tumors included:
Pharmacokinetics and Toxicity:
-
Pharmacokinetic parameters were measured by LC-MS/MS.[1]
-
In vivo phenotypic toxicity was assessed.[1]
Signaling Pathway: PI3K/AKT/mTOR and MAPK/ERK
Compound 14a exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The observed downregulation of phosphorylated AKT and ERK1/2 suggests inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathways, respectively.[1]
Analgesic Activity: Targeting Inflammatory Pain
In the realm of pain management, a pyrido[2,3-b]pyrazine analog, compound 26 , has been identified as a potent and orally bioavailable Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) antagonist.[2] This compound has demonstrated significant efficacy in preclinical models of inflammatory pain.[2]
Summary of In Vivo Analgesic Efficacy
| Compound | Animal Model | Pain Model | Dosing | Key Findings |
| 26 | Rats | Carrageenan-induced thermal hyperalgesia (CITH) | Oral administration (dose not specified in abstract) | Significantly attenuated thermal hyperalgesia.[2] |
| 26 | Rats | Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Oral administration (dose-dependent) | Dose-dependently reduced chronic inflammatory pain.[2] |
Experimental Protocols: Analgesic Studies
Animal Model:
-
Species: Rats[2]
Pain Models:
-
Carrageenan-induced thermal hyperalgesia (CITH): An acute inflammatory pain model.[2]
-
Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain: A model for chronic inflammatory pain.[2]
Dosing and Administration:
Efficacy Assessment:
-
CITH model: Measurement of thermal hyperalgesia.[2]
-
CFA model: Assessment of pain response, which was shown to be dose-dependent.[2]
Signaling Pathway: TRPV1 Antagonism
Compound 26 acts by blocking the TRPV1 channel, a non-selective cation channel activated by noxious stimuli such as heat, capsaicin, and acid.[2] By antagonizing this channel, the compound prevents the transmission of pain signals.
Comparative Landscape and Future Directions
While the presented data highlights the potential of this compound analogs, it is important to note the limited availability of direct comparative in vivo studies for this specific chemical class. For a broader context, researchers often look to related heterocyclic structures. For instance, some imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have shown significant tumor growth inhibition in xenograft models, serving as a benchmark for the potency that can be achieved with similar fused heterocyclic systems.
The development of novel this compound analogs that are effective against drug-resistant cancer cell lines, such as those resistant to erlotinib, is an active area of research.[3][4] Future studies should focus on comprehensive in vivo characterization of lead compounds, including detailed pharmacokinetic and pharmacodynamic analyses, and direct comparisons with standard-of-care agents to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Pyrido[2,3-b]pyrazin-6(5H)-one Derivative Against Standard-of-Care Antivirals for Human Cytomegalovirus (HCMV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a promising new anti-HCMV agent, a Pyrido[2,3-b]pyrazin-6(5H)-one derivative designated as Compound 27, against established antiviral drugs. The data presented herein is compiled from preclinical studies to offer an objective comparison of efficacy, cytotoxicity, and potential for cardiotoxicity, supported by detailed experimental methodologies.
Introduction to this compound Derivative (Compound 27)
Compound 27 is a novel non-nucleoside inhibitor targeting the human cytomegalovirus (HCMV) DNA polymerase.[1][2][3] This class of compounds offers a distinct mechanism of action compared to traditional nucleoside analogs. By directly inhibiting the viral DNA polymerase, Compound 27 effectively halts viral replication. A key focus in the development of this Pyrido[2,3-b]pyrazine derivative has been to optimize its antiviral potency while minimizing off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a common cause of cardiotoxicity in drug development.[1][2]
Comparator Antiviral Drugs
This guide benchmarks Compound 27 against five established anti-HCMV drugs, selected for their current clinical relevance and diverse mechanisms of action:
-
Ganciclovir: A nucleoside analog that, upon phosphorylation, competitively inhibits viral DNA polymerase.[4] It is a first-line therapy for CMV infections.[5]
-
Fomivirsen: An antisense oligonucleotide that specifically binds to and inhibits the translation of mRNA from the major immediate-early region 2 (IE2) of HCMV, preventing the production of proteins essential for viral replication.[6]
-
Cidofovir: A nucleotide analog that, after phosphorylation, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of DNA chain elongation.[6]
-
Letermovir: A non-nucleoside inhibitor of the HCMV terminase complex, which is responsible for cleaving and packaging viral DNA into capsids. This novel mechanism prevents the formation of mature virions.
-
Maribavir: A benzimidazole riboside that inhibits the UL97 protein kinase of HCMV, an enzyme crucial for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[6]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy and safety profiles of Compound 27 and the comparator drugs. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions, such as cell lines and viral strains used.
Table 1: In Vitro Anti-HCMV Efficacy
| Compound | Mechanism of Action | EC50 (µM) | Cell Line | Viral Strain |
| Compound 27 | HCMV DNA Polymerase Inhibitor (Non-Nucleoside) | 0.33 | Human Foreskin Fibroblast (HFF) | AD169 |
| Ganciclovir | HCMV DNA Polymerase Inhibitor (Nucleoside Analog) | 1.0 - 5.0 | HFF | AD169 / Towne |
| Fomivirsen | Antisense Oligonucleotide (IE2 mRNA target) | 0.03 - 0.2 | Human Fibroblast | Clinical Isolates |
| Cidofovir | HCMV DNA Polymerase Inhibitor (Nucleotide Analog) | 0.1 - 1.0 | HFF | AD169 / Towne |
| Letermovir | HCMV Terminase Complex Inhibitor | 0.002 - 0.01 | HFF | AD169 |
| Maribavir | UL97 Protein Kinase Inhibitor | 0.1 - 2.0 | HFF | AD169 / Towne |
EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response.
Table 2: In Vitro Cytotoxicity and Cardiotoxicity Profile
| Compound | CC50 (µM) | Cell Line | hERG IC50 (µM) | Therapeutic Index (CC50/EC50) |
| Compound 27 | >40 | MRC-5 | >40 | >121 |
| Ganciclovir | >100 | MRC-5 | >100 | >20-100 |
| Fomivirsen | >100 | Various | Not typically reported | >500 |
| Cidofovir | >100 | HFF | Not typically reported | >100 |
| Letermovir | >10 | HFF | >10 | >1000 |
| Maribavir | >100 | Various | >10 | >50-1000 |
CC50 (Half-maximal Cytotoxic Concentration): Concentration of a drug that is toxic to 50% of cells. hERG IC50: Concentration of a drug that causes 50% inhibition of the hERG potassium channel. Therapeutic Index (TI): A quantitative measurement of the relative safety of a drug. A higher TI is preferable.
Visualizing Mechanisms and Workflows
Mechanisms of Action of Anti-HCMV Drugs
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. protocols.io [protocols.io]
- 6. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrido[2,3-b]pyrazin-6(5H)-one and its Analogs as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the in-silico performance of novel Pyrido[2,3-b]pyrazin-6(5H)-one derivatives against key cancer-related kinases. This guide provides a comparative analysis of binding affinities, experimental validation data, and detailed methodologies to support further drug discovery efforts.
The Pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on the comparative molecular docking studies of various derivatives of this heterocyclic system, with a particular emphasis on their potential as kinase inhibitors in cancer therapy. The data presented herein is compiled from multiple studies to provide a comprehensive overview of their in-silico performance and structure-activity relationships.
Comparative Analysis of Docking Scores and Biological Activity
The following tables summarize the molecular docking scores and corresponding in-vitro biological activities of various Pyrido[2,3-b]pyrazine derivatives against key protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Tropomyosin receptor kinase A (TrKA), and BRAF kinase.
Table 1: Docking Scores of Pyrido-pyrazine Derivatives Against Various Kinases
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Ligand | Docking Score of Reference (kcal/mol) |
| 7f | EGFR | Not Specified | Similar to Osimertinib | Osimertinib | Not Specified |
| 7g | EGFR | Not Specified | Similar to Osimertinib | Osimertinib | Not Specified |
| 7h | EGFR | Not Specified | Similar to Osimertinib | Osimertinib | Not Specified |
| Top Analogs | EGFR | Not Specified | -9.6 to -10.2 | Doxorubicin | -8.7 |
| 7b | TrKA | 5H3Q | Not Specified | Larotrectinib | Not Specified |
| 16a | TrKA | 5H3Q | Not Specified | Larotrectinib | Not Specified |
| 16c | TrKA | 5H3Q | Not Specified | Larotrectinib | Not Specified |
| 4c | V600E BRAF | Not Specified | -21.85171 | Native Ligand | Not Specified |
Table 2: In-Vitro Biological Activity of Lead Compounds
| Compound ID | Target/Cell Line | Assay Type | IC50 Value (µM) | Notes |
| 7f | HCC827 | MTT | 0.09 | EGFR exon 19 deletion |
| 7f | NCI-H1975 | MTT | 0.89 | EGFR L858R/T790M double mutation |
| 7f | A-549 | MTT | 1.10 | Wild-type EGFR overexpression |
| Top Analogs | HepG2 | MTT | 0.72 - 0.95 | Compared to Doxorubicin (0.65 µM) |
| 7b | TrKA | Enzymatic | 0.064 µg/ml | Compared to Larotrectinib (0.034 µg/ml) |
| 16c | TrKA | Enzymatic | 0.047 µg/ml | Compared to Larotrectinib (0.034 µg/ml) |
| 4b | HCT 116 | Cytotoxicity | 12.120 | 79.23% inhibition of V600E BRAF |
| 4c | HCT 116 | Cytotoxicity | 13.103 | 81.33% inhibition of V600E BRAF |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking and in-vitro assays are crucial for interpreting the presented data. Below are detailed protocols based on the available information.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies of this compound derivatives is as follows:
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., EGFR, TrKA) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein structure.
-
Ligand Preparation : The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.
-
Grid Generation : The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock or Schrödinger Suite. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results : The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues are examined. For instance, in the docking of novel pyrido[2,3-b][1][2]oxazine-based inhibitors against EGFR, the di-fluorophenyl group was observed to engage the glycine-rich loop, while pyridine substituents formed interactions in the front pocket.[1] Similarly, docking of other pyridopyrimidine scaffolds against the EGFR kinase domain highlighted key hydrogen-bond and hydrophobic contacts with residues such as Lys745, Asp837, Arg841, and Asp855.[3]
In-Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., A549, HCT116, HepG2, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the this compound derivatives and a reference drug (e.g., Doxorubicin, Osimertinib) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few more hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Molecular Interactions and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
- 4. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyrido[2,3-b]pyrazin-6(5H)-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pyrido[2,3-b]pyrazin-6(5H)-one, a nitrogen-containing heterocyclic compound often used in pharmaceutical research. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Hazard Information
Hazard Profile (based on Pyrido[2,3-b]pyrazine) [1][2]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation[2] |
Experimental Protocol: Proper Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste.[3][4] Under no circumstances should it be disposed of down the sink, in regular trash, or by intentional evaporation.[3][5]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to prevent skin exposure.
-
Respiratory Protection: If handling powders or creating dust, use a certified respirator.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound and place it into a clearly labeled, sealable container designated for hazardous chemical waste.[1]
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
If this compound is in a solution, transfer the solution to a sealed, leak-proof container labeled for hazardous chemical waste.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[6]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, ignition sources, and high traffic.[6] Ensure the storage area is cool and dry.
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
Documentation: Maintain detailed records of the waste generated, including the amount and date of disposal, to ensure a clear audit trail.[7]
Step 5: Spill and Emergency Procedures
-
In case of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Sweep or scoop the contained material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[1]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
